3-Chloro-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZPNTCIGGXRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443290 | |
| Record name | 3-chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-63-3 | |
| Record name | 3-chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-nitrophenol (CAS: 618-63-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-nitrophenol (CAS number 618-63-3), a halogenated nitroaromatic compound. The document details its physicochemical properties, synthesis methodologies, and safety and handling protocols. While direct biological signaling pathways for this specific isomer are not extensively documented in publicly available literature, this guide explores the known biological activities of related chloronitrophenol compounds to offer insights into its potential toxicological and pharmacological profile. Particular emphasis is placed on its role as a versatile intermediate in organic synthesis, a key application for professionals in drug development and chemical research. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.
Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₆H₄ClNO₃.[1] Its molecular structure features a phenol ring substituted with a chlorine atom and a nitro group at positions 3 and 5, respectively. This substitution pattern influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 618-63-3 | [1][2][3] |
| Molecular Formula | C₆H₄ClNO₃ | [1][2] |
| Molecular Weight | 173.55 g/mol | [1][2] |
| Melting Point | 147 °C | [3] |
| Boiling Point | 288.4 ± 25.0 °C (Predicted) | [3] |
| Appearance | Brown solid | [3] |
| pKa | 7.38 ± 0.10 (Predicted) | [3] |
| LogP | 1.9538 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis of this compound
The primary application of this compound is as an intermediate in organic synthesis. A common laboratory-scale synthesis involves the demethylation of 5-Chloro-1-methoxy-3-nitrobenzene.
Experimental Protocol: Synthesis from 5-Chloro-1-methoxy-3-nitrobenzene[3]
Objective: To synthesize this compound via the demethylation of 5-Chloro-1-methoxy-3-nitrobenzene.
Materials:
-
5-Chloro-1-methoxy-3-nitrobenzene (1.65 g)
-
Pyridinium hydrochloride (20.3 g)
-
Water
-
Round-bottom flask
-
Heating mantle
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Combine 1.65 g of 5-Chloro-1-methoxy-3-nitrobenzene and 20.3 g of pyridinium hydrochloride in a round-bottom flask.
-
Heat the reaction mixture to 200°C for 1 hour.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Let it stand overnight.
-
Add 200 mL of water to the cooled reaction mixture to precipitate the solid product.
-
Collect the precipitated solid by filtration.
-
Dry the collected solid under vacuum.
-
The final product is this compound. The reported yield is approximately 56%.
Figure 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
Direct studies on the specific biological effects and signaling pathway modulation by this compound in mammalian systems are limited in the available scientific literature. However, research on related chloronitrophenol compounds provides valuable insights into its potential bioactivity.
Antimicrobial and Cytotoxic Effects of Related Compounds
Studies on various substituted nitrophenols and chlorophenols have demonstrated their potential for biological activity, including antimicrobial and cytotoxic effects. For instance, certain flavonoid derivatives containing chlorine and nitro groups have shown significant antimicrobial properties.[4] Research on mono-nitrophenols has indicated that compounds like 4-nitrophenol can induce cytotoxicity in human lung cells.[5] The presence of both a chloro and a nitro group on the phenol ring of this compound suggests it may exhibit similar activities. The nitro group can be reduced by cellular reductases, leading to the formation of reactive intermediates that can induce oxidative stress, while the chloro group can influence the molecule's lipophilicity and interaction with biological targets.
Hypothesized Cellular Interaction Workflow
Based on the known reactivity of nitroaromatic compounds, a general workflow for the cellular interaction of this compound can be proposed. This is a hypothetical pathway and requires experimental validation for this specific compound.
Figure 2: Hypothesized Cellular Interaction Workflow
Caption: A potential mechanism of this compound-induced cytotoxicity.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The functional groups present—hydroxyl, chloro, and nitro—offer multiple sites for chemical modification.
Potential Synthetic Transformations
-
Ether Synthesis: The phenolic hydroxyl group can be alkylated under Williamson ether synthesis conditions to form various aryl ethers.[6][7]
-
Suzuki Coupling: The chloro group can be a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.[8][9]
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is crucial for the synthesis of many bioactive molecules.[10]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H4ClNO3 | CID 10675815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 618-63-3 [m.chemicalbook.com]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitrophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄ClNO₃. Its structure, featuring a phenol ring substituted with both a chloro and a nitro group, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, including detailed experimental protocols and data analysis, to support its application in research and development, particularly in the fields of medicinal chemistry and material science.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a clear reference for laboratory use.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 618-63-3 | [1][2] |
| Molecular Formula | C₆H₄ClNO₃ | [3][4] |
| Molecular Weight | 173.55 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 147 °C | [4] |
| Boiling Point | 288.4 ± 25.0 °C (Predicted) | [4] |
| Density | 1.554 ± 0.06 g/cm³ (Predicted) | |
| pKa | 7.38 ± 0.10 (Predicted) |
Solubility Profile
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak lists for this compound are not available in the provided search results, general principles of NMR spectroscopy can be used to predict the expected spectra.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.0-9.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro, nitro, and hydroxyl groups on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene ring. The chemical shifts will be in the aromatic region (typically 110-150 ppm), with the carbon attached to the hydroxyl group appearing at a higher chemical shift.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| N-O stretch (nitro group) | 1500-1550 and 1300-1370 |
| C=C stretch (aromatic) | 1450-1600 |
| C-Cl stretch | 600-800 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chloro and nitro groups. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope.[6] Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da).[7]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl, chloro, and nitro groups.
Acidity
The phenolic hydroxyl group imparts acidic properties to the molecule. The presence of the electron-withdrawing nitro and chloro groups increases the acidity of the phenol compared to unsubstituted phenol, facilitating the formation of a phenoxide ion.
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the chloro and nitro groups are deactivating, meta-directing groups. The overall directing effect and reactivity will be a composite of these individual influences.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group, particularly in a position meta to the chlorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ).[1][5][8] A strong nucleophile can displace the chloride ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9]
References
- 1. This compound | C6H4ClNO3 | CID 10675815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. This compound | 618-63-3 [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR [m.chemicalbook.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-nitrophenol from 1,3-Dichloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-5-nitrophenol from 1,3-dichloro-5-nitrobenzene, a key transformation in the production of various pharmaceutical and agrochemical intermediates. This document details two primary synthetic routes: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed hydroxylation. The guide includes detailed experimental protocols, a comparison of the methodologies, and a discussion of the reaction mechanisms.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a phenol, a chloro, and a nitro group, offers multiple points for further functionalization. The synthesis of this compound from the readily available 1,3-dichloro-5-nitrobenzene is a critical process, and understanding the different synthetic approaches is essential for process optimization and scale-up. This guide will explore both a traditional high-pressure/high-temperature nucleophilic aromatic substitution and a more recent, milder palladium-catalyzed method.
Synthetic Routes and Mechanisms
The conversion of 1,3-dichloro-5-nitrobenzene to this compound involves the selective replacement of one of the chloro substituents with a hydroxyl group. This is a nucleophilic aromatic substitution reaction, which is facilitated by the presence of the electron-withdrawing nitro group.
Classical Nucleophilic Aromatic Substitution (SNAr)
The classical approach involves the direct reaction of 1,3-dichloro-5-nitrobenzene with a strong base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures and pressures. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the hydroxide nucleophile on the aromatic ring. The nitro group, positioned meta to the chlorine atoms, activates the ring towards nucleophilic attack by withdrawing electron density.
Reaction Scheme:
The high activation energy associated with the disruption of the aromatic system necessitates harsh reaction conditions.
Palladium-Catalyzed Hydroxylation
A more contemporary and milder alternative to the classical SNAr reaction is the palladium-catalyzed hydroxylation of aryl halides. This method employs a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to facilitate the C-O bond formation under significantly less demanding conditions. The catalytic cycle is believed to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with a hydroxide source and subsequent reductive elimination to yield the phenol product and regenerate the catalyst.
Experimental Protocols
Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr)
General Procedure (Hypothetical):
-
In a high-pressure autoclave, a mixture of 1,3-dichloro-5-nitrobenzene and a molar excess (2-3 equivalents) of aqueous sodium hydroxide is prepared.
-
The autoclave is sealed and heated to a temperature in the range of 140-180°C with vigorous stirring.
-
The reaction is maintained at this temperature for several hours, with the progress monitored by a suitable analytical technique (e.g., GC-MS or HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound product.
-
The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified, typically by recrystallization.
Protocol 2: Palladium-Catalyzed Hydroxylation
This protocol is adapted from a reported procedure for the synthesis of this compound.[2]
Materials:
-
1,3-Dichloro-5-nitrobenzene
-
Potassium hydroxide (KOH)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add 1,3-dichloro-5-nitrobenzene (5.00 g, 26.0 mmol), potassium hydroxide (3.44 g, 52.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (539 mg, 0.52 mmol), and 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl (885 mg, 2.08 mmol).
-
Add a degassed mixture of dioxane (25 mL) and water (15 mL) to the reaction vessel.
-
Heat the mixture to 80°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 1,3-Dichloro-5-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 64.5[3] |
| This compound | C₆H₄ClNO₃ | 173.55 | 147[4] |
Table 2: Comparison of Synthesis Protocols
| Parameter | Classical SNAr (Hypothetical) | Palladium-Catalyzed Hydroxylation |
| Reagents | 1,3-dichloro-5-nitrobenzene, NaOH/KOH | 1,3-dichloro-5-nitrobenzene, KOH, Pd₂(dba)₃, tBuXPhos |
| Solvent | Water | Dioxane/Water |
| Temperature | High (e.g., 140-180°C)[1] | Moderate (80°C)[2] |
| Pressure | High (Autoclave required) | Atmospheric |
| Reaction Time | Likely several hours | 30 minutes[2] |
| Yield | Not reported for this specific reaction | Yield data not explicitly provided in the snippet, but generally high for this type of reaction. |
| Catalyst | None | Palladium/Phosphine Ligand |
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: Mechanism of the classical SNAr reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed hydroxylation.
Experimental Workflow
Caption: Workflow for the palladium-catalyzed synthesis.
Characterization of this compound
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: 147°C[4]
-
Appearance: Typically a solid.[4]
-
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: While specific spectral data with peak assignments for this compound were not found in the provided search results, analysis of related compounds suggests characteristic shifts for the aromatic protons and carbons, as well as the phenolic hydroxyl group.[5][6] For instance, in DMSO-d₆, the phenolic proton would likely appear as a broad singlet at a high chemical shift (around 10-11 ppm). The aromatic protons would show a specific splitting pattern corresponding to the 1,3,5-substitution.
-
Mass Spectrometry: To confirm the molecular weight (173.55 g/mol ).
-
Conclusion
The synthesis of this compound from 1,3-dichloro-5-nitrobenzene can be achieved through both classical SNAr and modern palladium-catalyzed methods. The classical approach is limited by the need for harsh reaction conditions, including high temperatures and pressures. In contrast, the palladium-catalyzed hydroxylation offers a significantly milder and more efficient route, proceeding at a lower temperature and atmospheric pressure with a short reaction time. For researchers and professionals in drug development and fine chemical synthesis, the palladium-catalyzed method represents a more practical and scalable approach for the preparation of this important intermediate. Further optimization of the palladium-catalyzed system could potentially lead to even higher yields and improved process economics.
References
- 1. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. Benzene, 1,3-dichloro-5-nitro- | Cl2C6H3NO2 | CID 12064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and well-documented two-step synthesis route for 3-chloro-5-nitrophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. While the initial query suggested the use of pyridinium hydrochloride, extensive research indicates that this reagent is not conventionally employed in this specific synthesis. This guide, therefore, focuses on an established and reproducible methodology.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its synthesis requires a strategic approach to introduce the chloro, nitro, and hydroxyl functional groups onto the benzene ring in the desired meta-relationship. The most viable and frequently reported synthesis proceeds through a two-step sequence, beginning with the selective reduction of 1-chloro-3,5-dinitrobenzene to form the key intermediate, 3-chloro-5-nitroaniline. This is followed by the diazotization of the amino group and subsequent hydrolysis to yield the target phenol.
Overall Synthesis Pathway
The synthesis of this compound is achieved through the following two-step reaction sequence:
-
Step 1: Synthesis of 3-Chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene.
-
Step 2: Synthesis of this compound via diazotization of 3-chloro-5-nitroaniline and subsequent hydrolysis.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-5-nitroaniline
This procedure outlines the selective reduction of one nitro group of 1-chloro-3,5-dinitrobenzene to an amino group.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 3-chloro-5-nitroaniline.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3,5-dinitrobenzene (0.50 g, 2.47 mmol) in 6 mL of ethanol.
-
To this solution, add 3 mL of a 20% aqueous ammonium sulfide solution.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature and then dilute with an appropriate amount of water.
-
Collect the precipitated solid product by filtration.
-
Dry the solid product.
-
For purification, perform flash chromatography on silica gel using a 10% acetone-petroleum ether mixture as the eluent.
-
The final product, 3-chloro-5-nitroaniline, is obtained as an orange powder.[1]
Step 2: Synthesis of this compound
This procedure details the conversion of the amino group of 3-chloro-5-nitroaniline to a hydroxyl group via a diazonium salt intermediate.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-chloro-5-nitroaniline in a dilute solution of hydrochloric acid.
-
Cool the suspension in an ice-salt bath to an internal temperature of 0-5 °C.[2] It is critical to maintain this temperature range throughout the diazotization reaction.[2]
-
Prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.[2]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.[2]
-
To induce hydrolysis, gently heat the solution of the diazonium salt. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.
-
After the evolution of gas ceases, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Products for the Synthesis of 3-Chloro-5-nitroaniline
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) |
| 1-Chloro-3,5-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 2.47 | 0.50 |
| Ammonium Sulfide | (NH₄)₂S | 68.14 | - | - |
| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | - | 0.36 |
Table 2: Reaction Conditions and Yield for the Synthesis of 3-Chloro-5-nitroaniline
| Parameter | Value |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 1 hour |
| Yield | 84% [1] |
Table 3: Reactants for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid | HCl | 36.46 |
Table 4: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄ClNO₃ |
| Molar Mass | 173.55 g/mol [3] |
| Appearance | Solid |
| Melting Point | 147 °C |
| Boiling Point | 288.4 ± 25.0 °C at 760 mmHg |
Discussion on the Role of Pyridinium Hydrochloride
The initial query mentioned the use of pyridinium hydrochloride in the synthesis of this compound. However, a thorough review of the scientific literature did not reveal any established protocols employing this reagent for this specific transformation. Pyridinium hydrochloride is a mild acid catalyst and can be used in certain organic reactions, such as the cleavage of ethers or in some condensation reactions. In the context of the hydrolysis of the diazonium salt, it is conceivable that pyridinium hydrochloride could act as a proton source. However, strong mineral acids like sulfuric acid or hydrochloric acid are typically used to ensure the complete and efficient conversion of the diazonium salt to the corresponding phenol. The use of a milder acid like pyridinium hydrochloride might not be sufficient to drive the hydrolysis to completion and could potentially lead to lower yields. Therefore, the presented two-step synthesis using conventional and well-documented reagents and conditions is the recommended approach for the preparation of this compound.
Safety Considerations
-
1-Chloro-3,5-dinitrobenzene is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Ammonium sulfide has a strong, unpleasant odor and is corrosive. Handle in a fume hood.
-
Diazonium salts are unstable and can be explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Concentrated acids are corrosive and should be handled with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
References
An In-depth Technical Guide to 3-Chloro-5-nitrophenol and Its Isomers for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-5-nitrophenol and its isomers, focusing on their structural formulas, physicochemical properties, synthesis protocols, and biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of these compounds.
Structural Elucidation and Isomerism
This compound is an aromatic organic compound with the chemical formula C₆H₄ClNO₃.[1] Its structure consists of a benzene ring substituted with a hydroxyl group (-OH), a chlorine atom (-Cl), and a nitro group (-NO₂). The specific arrangement of these substituents on the benzene ring, designated by the locants 3, 5, and 1 respectively, defines the identity of this compound.
The molecular formula C₆H₄ClNO₃ gives rise to a number of constitutional isomers, depending on the relative positions of the chloro, nitro, and hydroxyl groups on the benzene ring. These isomers often exhibit distinct physical, chemical, and biological properties. A comprehensive understanding of these isomers is crucial for applications in medicinal chemistry and material science.
The various isomers of chloronitrophenol are outlined below, showcasing the diversity of structures possible from a single molecular formula.
Physicochemical Properties
A summary of key physicochemical data for this compound and its isomers is presented in the table below. These properties are critical for predicting the behavior of these compounds in various experimental and biological systems.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | 618-63-3 | 173.55 | 147 | 288.4±25.0 | 7.38±0.10 (Predicted) |
| 2-Chloro-3-nitrophenol | 603-84-9 | 173.55 | - | - | 7.39±0.25 (Predicted) |
| 2-Chloro-4-nitrophenol | 619-08-9 | 173.55 | 105-112 | 290.6 | 5.43±0.22 (Predicted) |
| 2-Chloro-5-nitrophenol | 619-10-3 | 173.55 | 117-123 | - | - |
| 2-Chloro-6-nitrophenol | 603-86-1 | 173.55 | - | - | - |
| 3-Chloro-2-nitrophenol | 17802-02-7 | 173.55 | - | 250.8±20.0 | - |
| 3-Chloro-4-nitrophenol | 491-11-2 | 173.55 | - | - | - |
| 4-Chloro-2-nitrophenol | 89-64-5 | 173.55 | 85-87 | 242.5 | 6.48 |
| 4-Chloro-3-nitrophenol | 610-78-6 | 173.55 | 125-128 | 308.8±27.0 | - |
| 5-Chloro-2-nitrophenol | 611-07-4 | 173.55 | 36.5 | - | - |
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of this compound and several of its isomers are provided below. These protocols are based on established literature procedures.
Synthesis of this compound
Starting Material: 1-chloro-3-methoxy-5-nitrobenzene.[2] Procedure:
-
Mix 1.65 g of 1-chloro-3-methoxy-5-nitrobenzene with 20.3 g of pyridinium hydrochloride.[2]
-
Heat the reaction mixture to 200°C for 1 hour.[2]
-
After the reaction is complete, cool the mixture to room temperature and let it stand overnight.[2]
-
Add 200 mL of water to the mixture.[2]
-
Collect the precipitated solid by filtration and dry it under vacuum to obtain this compound.[2]
Synthesis of 2-Chloro-3-nitrophenol
Starting Material: 2-amino-3-nitrophenol.[1] Procedure:
-
Prepare a suspension of 10 g of 2-amino-3-nitrophenol in 10 mL of concentrated hydrochloric acid.[1]
-
At 0°C, add a dropwise aqueous solution (60 mL) of 5.1 g of sodium nitrite.[1]
-
Stir the reaction mixture for 30 minutes at 0°C.[1]
-
Add cuprous chloride (12.8 g) in 3 mL of 10% sulfuric acid and stir for 18 hours.[1]
-
Filter the non-homogeneous mixture and wash it with water.[1]
-
Extract the filtrate three times with 70 mL of ethyl acetate.[1]
-
Evaporate the ethyl acetate extract to yield pure 2-chloro-3-nitrophenol.[1]
Synthesis of 2-Chloro-4-nitrophenol
Starting Material: 4-nitroaniline.[3] Procedure:
-
Dissolve 0.99 g of 4-nitroaniline in 7 mL of specially dried acetonitrile in a 25 mL round-bottom flask.[3]
-
Add 2.4 g of N-chloro-N-(phenylsulfonyl)benzenesulfonamide to the solution.[3]
-
Stir the reaction mixture for 10-15 minutes at 20-25°C.[3]
-
After the reaction is complete, distill off the acetonitrile under vacuum at 40-45°C.[3]
-
Treat the residue with a 20 mL mixture of MDC and water and stir for 10-15 minutes.[3]
-
Separate the MDC layer, wash it with 5% sodium bicarbonate solution, dry it over sodium sulfate, and evaporate under vacuum to obtain 2-chloro-4-nitroaniline.[3]
-
Further hydrolysis of the resulting 2-chloro-4-nitroaniline yields 2-chloro-4-nitrophenol.
Synthesis of 5-Chloro-2-nitrophenol
Starting Material: 2,4-dichloronitrobenzene.[4] Procedure:
-
Introduce 192 g of 2,4-dichloronitrobenzene, 220 g of DMSO, and 0.5 ml of an emulsifier into a reaction vessel.[4]
-
Add 160 g of 50% NaOH at 60°C over 1 hour and stir the mixture for 22 hours at 60°C.[4]
-
Add 150 ml of water and stir until the temperature cools to 20°C.[4]
-
Suction-filter the red sodium salt of 5-chloro-2-nitrophenol and wash it three times with 50 ml portions of water.[4]
-
Add the moist salt to 122 g of 30% HCl to yield 5-chloro-2-nitrophenol as an oil, which is then separated and dried in vacuo.[4]
Biological Activity and Signaling Pathways
Chloronitrophenols are recognized as environmental pollutants, and their biodegradation by microorganisms is a subject of intense research. The metabolic pathways involved in the breakdown of these compounds can provide insights into enzymatic reactions that could be relevant to drug metabolism and detoxification.
A notable example is the degradation of 2-chloro-5-nitrophenol by the bacterium Cupriavidus sp. strain CNP-8.[5][6][7] This strain utilizes the compound as a source of carbon, nitrogen, and energy. The initial steps of this degradation pathway involve the reduction of the nitro group, a reaction that is also observed in the metabolism of certain nitroaromatic drugs in humans.
The initial step in the degradation of 2-chloro-5-nitrophenol is its reduction to 2-chloro-5-hydroxylaminophenol, catalyzed by a nitroreductase (MnpA). This is followed by an enzymatic Bamberger-like rearrangement to form 2-amino-5-chlorohydroquinone. Subsequently, a reductive dehalogenation step removes the chlorine atom to yield aminohydroquinone, which then undergoes ring cleavage catalyzed by an aminohydroquinone dioxygenase (MnpC).[7] Understanding these enzymatic processes can inform the design of drugs that are either activated or detoxified by similar reductase enzymes present in mammalian systems, including the gut microbiota.
Conclusion
This technical guide has provided a detailed overview of this compound and its isomers, covering their structural aspects, physicochemical properties, synthetic methodologies, and a key biological degradation pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting the chemical diversity and potential biological relevance of this class of compounds. Further investigation into the biological activities of all chloronitrophenol isomers is warranted to fully explore their therapeutic and toxicological profiles.
References
- 1. 2-chloro-3-nitro-phenol | 603-84-9 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 6. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Chloro-5-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 3-Chloro-5-nitrophenol. However, a thorough search of scientific literature and chemical databases has revealed a lack of specific, publicly available quantitative solubility data for this compound in various organic solvents. Therefore, this guide will focus on the predicted solubility based on chemical principles, qualitative information for analogous compounds, and a general experimental protocol for determining solubility.
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₆H₄ClNO₃. Its structure consists of a phenol ring substituted with a chlorine atom and a nitro group at the meta positions relative to the hydroxyl group. The presence of these functional groups dictates its physicochemical properties, including its solubility in different media. Understanding its solubility is crucial for various applications, including chemical synthesis, formulation development, and environmental fate studies.
Physical Properties:
-
Molecular Weight: 173.55 g/mol [1]
-
Melting Point: 147 °C
-
Boiling Point: 288.4 °C (predicted)
-
Appearance: Solid
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in organic solvents can be predicted by considering the polarity of both the solute and the solvent.[2] The molecule possesses a polar hydroxyl group (-OH) and a polar nitro group (-NO₂), as well as a less polar chlorobenzene ring. The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and nitro groups can act as hydrogen bond acceptors.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): this compound is expected to have good solubility in polar protic solvents. These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute, facilitating its dissolution. For nitrophenols in general, alcohols are considered effective solvents.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): High solubility is also anticipated in polar aprotic solvents.[3] These solvents have significant dipole moments and can solvate the polar regions of the this compound molecule, although they cannot donate hydrogen bonds. Acetone and acetonitrile are commonly used for dissolving nitrophenols.[3]
-
Solvents of Intermediate Polarity (e.g., Dichloromethane - DCM, Chloroform, Ethyl Acetate): Moderate to good solubility is expected in these solvents. While less polar than alcohols or DMSO, they can still interact favorably with the aromatic ring and the polar functional groups. P-nitrophenol, a related compound, is soluble in chloroform and ethyl acetate.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Lower solubility is predicted in nonpolar solvents.[3] The energetic cost of breaking the solute-solute interactions (due to polarity and potential hydrogen bonding in the solid state) would not be sufficiently compensated by the weak solute-solvent interactions (primarily van der Waals forces). While some solubility might be observed due to the aromatic ring, it is expected to be limited.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data (e.g., in g/100mL or mole fraction at various temperatures) for this compound in a range of organic solvents has been published in readily accessible scientific journals or databases. Researchers requiring this data would need to perform experimental determinations.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.[5] The following is a generalized protocol.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to rest in the temperature-controlled environment for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the concentration into the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
References
In-Depth Technical Guide: Physicochemical Properties and Metabolic Fate of 3-Chloro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3-Chloro-5-nitrophenol, specifically its melting and boiling points. It also explores the compound's metabolic degradation pathway as identified in environmental microbiology studies, offering insights relevant to its environmental fate and potential toxicological assessment.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The experimentally determined values for this compound are summarized below.
| Property | Value | Pressure |
| Melting Point | 147 °C | Not Applicable |
| Boiling Point | 288.4 ± 25.0 °C | 760 mmHg |
Experimental Protocols for Physicochemical Characterization
While specific experimental documentation for the determination of this compound's melting and boiling points is not publicly detailed, the following represents standard and widely accepted methodologies for such measurements.
Melting Point Determination (Capillary Method)
The melting point of a solid compound is the temperature at which it transitions from a solid to a liquid phase. A common and accurate method for its determination is the use of a melting point apparatus with a capillary tube.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The distillation method is a standard procedure for determining the boiling point of a liquid.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the this compound sample and boiling chips, a condenser, a thermometer positioned to measure the temperature of the vapor, and a receiving flask.
-
Heating: The distilling flask is heated to bring the liquid to a boil.
-
Vapor Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Boiling Point Reading: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.
Metabolic Pathway of this compound
Recent research has elucidated the microbial degradation of chloronitrophenols. A study on Cupriavidus sp. strain CNP-8 has identified a metabolic pathway for the degradation of a closely related compound, 2-Chloro-5-nitrophenol, which provides a strong model for the potential environmental fate of this compound.[1] The initial steps of this pathway involve the reduction of the nitro group.
Caption: Proposed microbial degradation pathway of this compound.
This in-depth guide provides essential physicochemical data and insights into the metabolic fate of this compound, serving as a valuable resource for professionals in research and drug development. The provided experimental methodologies represent standard practices for obtaining such critical data.
References
Spectroscopic Profile of 3-Chloro-5-nitrophenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 3-Chloro-5-nitrophenol, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | Aromatic Protons |
| Data not available | - | - | Phenolic Hydroxyl Proton |
Note: Experimental ¹H NMR data for this compound is confirmed to be consistent with its structure, however, specific chemical shifts and coupling constants are not publicly documented. Prediction software suggests the aromatic protons would appear in the range of 7.0-8.0 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic Carbons |
| Data not available | Carbon bearing OH |
| Data not available | Carbon bearing Cl |
| Data not available | Carbon bearing NO₂ |
Note: Definitive experimental ¹³C NMR data for this compound is not currently available in public spectral databases.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (phenolic) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O stretch (nitro group) |
| ~1250 | Medium | C-O stretch (phenolic) |
| ~880 | Strong | C-H out-of-plane bend |
| ~740 | Strong | C-Cl stretch |
Note: The IR data is based on characteristic absorption frequencies for substituted phenols and nitroaromatic compounds.
Table 4: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol/Ethanol | ~275 and ~340 | Data not available |
Note: The UV-Vis absorption maxima are based on data for 3-nitrophenol, which exhibits two primary absorption bands. The presence of the chloro substituent is expected to cause a slight bathochromic or hypsochromic shift.[1]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound like this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less abundant and less sensitive.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Assemble the die and connect it to a vacuum pump for a few minutes to remove trapped air and moisture.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which is characteristic of the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or ethanol.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration for analysis is in the range of 10-50 µg/mL.
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to be used as the reference (blank).
-
Fill the second cuvette with the sample solution.
-
Place the reference cuvette in the appropriate holder in the spectrophotometer and run a baseline correction (autozero).
-
Replace the reference cuvette with the sample cuvette.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) and a calibration curve constructed from standards of known concentrations.
-
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data integration and structural elucidation.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical principles governing electrophilic substitution reactions on 3-chloro-5-nitrophenol. While specific experimental data for this particular substrate is limited in publicly available literature, this document extrapolates from established knowledge of substituted phenols to predict reaction outcomes and provide generalized experimental protocols.
Core Concepts: Directing Effects and Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry, pivotal for the functionalization of aromatic rings. The regioselectivity and rate of these reactions are profoundly influenced by the substituents already present on the ring. In the case of this compound, three distinct functional groups dictate the positions of incoming electrophiles: the hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) groups.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1][2] The lone pairs on the oxygen atom donate electron density into the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions).[3][4]
-
Chloro (-Cl) Group: Halogens are a unique class of substituents, acting as deactivating yet ortho, para-directing groups. While the inductive effect of the electronegative chlorine atom withdraws electron density from the ring, deactivating it overall, the lone pairs can participate in resonance to stabilize the positive charge in the arenium ion at the ortho and para positions.
-
Nitro (-NO₂) Group: The nitro group is a powerful deactivating, meta-directing group. Both its strong inductive and resonance effects withdraw electron density from the aromatic ring, making it significantly less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of attack.
Predicting Regioselectivity in this compound
In polysubstituted benzene rings, the directing effects of the substituents are combined. When these effects are in conflict, the most powerfully activating group typically governs the position of electrophilic attack.
For this compound, the directing influences are as follows:
-
-OH at C1: Directs to positions C2, C4, and C6.
-
-Cl at C3: Directs to positions C2, C4, and C6.
-
-NO₂ at C5: Directs to positions C2, C4, and C6.
In a rare instance of concordance, all three substituents direct incoming electrophiles to the same positions: C2, C4, and C6 . The overwhelmingly activating nature of the hydroxyl group will make these positions significantly more reactive than any others on the ring. Therefore, electrophilic substitution is expected to occur exclusively at these locations. The final product distribution among these isomers will be influenced by steric hindrance.
Caption: Directing effects on this compound.
Predicted Electrophilic Substitution Reactions
Nitration
Nitration introduces a nitro group onto the aromatic ring. Due to the already present deactivating nitro group and the strongly activating hydroxyl group, milder nitrating conditions than the standard concentrated nitric and sulfuric acids are advisable to avoid over-oxidation and decomposition.
-
Predicted Products: 3-Chloro-2,5-dinitrophenol, 3-Chloro-4,5-dinitrophenol, and 3-Chloro-5-nitro-2,6-dinitrophenol.
-
Rationale: The incoming electrophile (NO₂⁺) will be directed to the activated positions 2, 4, and 6. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at position 2.
Halogenation
Halogenation of phenols is often rapid and can lead to polysubstitution, especially in polar solvents.[4] The use of a non-polar solvent and controlled stoichiometry of the halogenating agent is recommended for monosubstitution.
-
Predicted Products: 2-Bromo-3-chloro-5-nitrophenol, 4-Bromo-3-chloro-5-nitrophenol, and 6-Bromo-3-chloro-5-nitrophenol (for bromination).
-
Rationale: The electrophilic halogen will substitute at the activated positions. The para-substituted product (position 4) is often favored due to reduced steric hindrance.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H). The reaction is typically reversible and the product distribution can be temperature-dependent.
-
Predicted Products: 2-Hydroxy-4-chloro-6-nitrobenzenesulfonic acid, 4-Hydroxy-2-chloro-6-nitrobenzenesulfonic acid, and 2-Hydroxy-6-chloro-4-nitrobenzenesulfonic acid.
-
Rationale: The bulky -SO₃H group will likely favor the less sterically hindered positions.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of the nitro group on this compound would likely inhibit these reactions under standard conditions (e.g., alkyl/acyl halide and a Lewis acid like AlCl₃). The Lewis acid catalyst can also complex with the hydroxyl group, further deactivating the ring. More potent activating conditions or alternative synthetic routes may be necessary.
General Experimental Protocols
The following are generalized protocols for electrophilic aromatic substitution reactions on activated phenols. These are not optimized for this compound and should be adapted with caution.
General Nitration of a Substituted Phenol
| Reagent/Parameter | Value/Condition |
| Substituted Phenol | 1 equivalent |
| Nitric Acid (dilute) | 1.1 equivalents |
| Acetic Acid (solvent) | 10 volumes |
| Temperature | 0-10 °C |
| Reaction Time | 1-4 hours |
Protocol:
-
Dissolve the substituted phenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add dilute nitric acid dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the product by recrystallization or column chromatography.
General Bromination of a Substituted Phenol
| Reagent/Parameter | Value/Condition |
| Substituted Phenol | 1 equivalent |
| Bromine | 1.1 equivalents |
| Carbon Tetrachloride (solvent) | 10 volumes |
| Temperature | 0 °C to room temperature |
| Reaction Time | 30 minutes - 2 hours |
Protocol:
-
Dissolve the substituted phenol in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and the directing effects of the substituents on this compound.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Predicted sites of electrophilic attack on this compound.
Conclusion
The electrophilic substitution reactions of this compound are theoretically directed to positions 2, 4, and 6 due to the concerted directing effects of the hydroxyl, chloro, and nitro groups, with the hydroxyl group being the dominant activating substituent. While specific experimental data for this compound is scarce, this guide provides a robust theoretical framework for predicting reaction outcomes and serves as a starting point for experimental design. Researchers and drug development professionals should approach the synthesis of derivatives of this compound via electrophilic substitution with careful consideration of reaction conditions to control selectivity and minimize side reactions. Further experimental investigation is warranted to fully elucidate the reactivity of this interesting polysubstituted phenol.
References
hazards and safety precautions for 3-Chloro-5-nitrophenol
An In-depth Technical Guide to the Hazards and Safety Precautions for 3-Chloro-5-nitrophenol
For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and safety protocols associated with chemical compounds is paramount. This guide provides a comprehensive overview of the risks and necessary safety measures for handling this compound (CAS No. 618-63-3).
Physicochemical and Hazard Identification
This compound is a solid organic compound with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol .[1][2] It is essential to recognize its hazardous properties to ensure safe handling in a laboratory or manufacturing setting.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₄ClNO₃[1] |
| Molecular Weight | 173.55 g/mol [1][2] |
| Melting Point | 147 °C |
| Boiling Point | 288.4 ± 25.0 °C at 760 mmHg |
| Appearance | Solid |
| Storage Temperature | Room temperature, under an inert atmosphere[1][3] |
Table 2: GHS Hazard Classification
| Category | Information |
| Pictograms | |
| Signal Word | Danger [1][4] |
| Hazard Statements | H302: Harmful if swallowed.[1][4] H315: Causes skin irritation.[1][2][4] H317: May cause an allergic skin reaction.[1][4] H318: Causes serious eye damage.[1][4] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | Prevention: P261, P264, P270, P272, P273, P280[1][4] Response: P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391[4] Disposal: P501[1][4] |
Experimental Protocols: Hazard Assessment
While specific experimental protocols for this compound are not detailed in the provided search results, standard OECD guidelines are typically followed for assessing the hazards listed. For example:
-
Acute Oral Toxicity (OECD 423): This protocol would be used to determine the "Harmful if swallowed" (H302) classification. It involves administering the substance to fasted animals at sequential dose levels.
-
Acute Dermal Irritation/Corrosion (OECD 404): To assess skin irritation (H315), the substance is applied to the skin of an animal, and the effects are observed and graded over time.
-
Serious Eye Damage/Eye Irritation (OECD 405): This test, determining the potential for serious eye damage (H318), involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.
-
Skin Sensitization (OECD 429): The Local Lymph Node Assay (LLNA) is a common method to evaluate the potential for a substance to cause skin sensitization (H317).
Hazards and Corresponding Safety Precautions
The relationship between the identified hazards of this compound and the required safety precautions is critical for minimizing risk.
Caption: Relationship between hazards and safety precautions.
Detailed Safety Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Ensure that skin is not exposed.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.[6]
-
Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from strong oxidizing agents and strong bases.[6]
Emergency Procedures and First Aid: In the event of exposure, immediate action is crucial. The following workflow outlines the necessary steps.
Caption: Emergency first aid workflow for exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[5][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] Get medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Get medical attention.
-
Ingestion: Rinse mouth.[5] Call a physician or poison control center immediately.[5]
Spill and Disposal:
-
Spills: Avoid generating dust. Sweep up and shovel into suitable containers for disposal.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5] Follow all federal, state, and local regulations.
By adhering to these guidelines, researchers and scientists can mitigate the risks associated with this compound and maintain a safe working environment.
References
Methodological & Application
Application Notes and Protocols: 3-Chloro-5-nitrophenol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chloro-5-nitrophenol as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on the multi-kinase inhibitor, Regorafenib. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to support research and development in medicinal chemistry.
Introduction
This compound is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a phenol, a chloro, and a nitro group, allows for a variety of chemical transformations, making it a strategic starting material for the synthesis of complex molecules. A significant application of this intermediate is in the synthesis of fluorinated aromatic compounds, which are of great interest in the pharmaceutical industry due to the enhanced metabolic stability and binding affinity that fluorine atoms can impart to drug candidates.
Specifically, this compound is a precursor to 3-fluoro-4-nitrophenol, a critical intermediate in the synthesis of Regorafenib, a potent multi-kinase inhibitor approved for the treatment of various cancers.
Application in the Synthesis of Kinase Inhibitors: The Case of Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. The synthesis of Regorafenib highlights the utility of this compound as a starting material for introducing key structural motifs.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of this compound to 3-fluoro-4-nitrophenol, which is then further elaborated to yield Regorafenib. The key transformations are:
-
Fluorination: Nucleophilic aromatic substitution of the chloro group in this compound with a fluoride ion.
-
Reduction: Reduction of the nitro group of the resulting 3-fluoro-4-nitrophenol to an amino group.
-
Coupling Reactions: A series of coupling reactions to build the final Regorafenib molecule.
Figure 1: Synthetic workflow from this compound to Regorafenib.
Regorafenib's Mechanism of Action and Targeted Signaling Pathways
Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases, thereby disrupting key signaling pathways essential for tumor growth and survival. The primary targets include:
-
Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). Inhibition of these kinases blocks the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis.
-
Oncogenic Kinases: RAF, KIT, and RET. These kinases are components of signaling pathways that drive cell proliferation and survival. By inhibiting these kinases, Regorafenib can directly halt cancer cell growth.
-
Stromal Kinases: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). These receptors are involved in the tumor microenvironment, and their inhibition can disrupt the supportive network that tumors rely on.
Figure 2: Signaling pathways inhibited by Regorafenib.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-nitrophenol from this compound (General Halex Process)
The conversion of this compound to 3-fluoro-4-nitrophenol is achieved through a nucleophilic aromatic substitution known as the Halex process.[1] This reaction involves the displacement of a chloride ion by a fluoride ion, typically using an alkali metal fluoride in a polar aprotic solvent at elevated temperatures.[1] The nitro group on the aromatic ring activates the ring towards nucleophilic attack, facilitating the substitution.
Note: A specific, detailed experimental protocol for the fluorination of this compound was not found in the surveyed literature. The following is a general procedure for the Halex reaction that would require optimization for this specific substrate.
Materials:
-
This compound
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane)
-
Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)
Procedure:
-
To a dry reaction vessel equipped with a mechanical stirrer, condenser, and a temperature probe, add this compound and the anhydrous alkali metal fluoride (typically a molar excess of the fluoride salt is used).
-
Add the polar aprotic solvent. If using a phase-transfer catalyst, add it at this stage.
-
Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain 3-fluoro-4-nitrophenol.
Quantitative Data (Illustrative for Halex Reactions):
| Parameter | Value | Reference |
| Reactants | Aryl Chloride, Potassium Fluoride | [1] |
| Solvent | DMSO, DMF, Sulfolane | [1] |
| Temperature | 150-250 °C | [1] |
| Reaction Time | Varies (hours) | [1] |
| Yield | Substrate dependent | [1] |
Protocol 2: Synthesis of 4-Amino-3-fluorophenol
The nitro group of 3-fluoro-4-nitrophenol is reduced to an amine to yield 4-amino-3-fluorophenol. A common method for this transformation is catalytic hydrogenation.
Materials:
-
3-Fluoro-4-nitrophenol
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas source
Procedure:
-
In a hydrogenation vessel, dissolve 3-fluoro-4-nitrophenol in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-3-fluorophenol.
Quantitative Data:
| Parameter | Value |
| Reactants | 3-Fluoro-4-nitrophenol, H₂, Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | 1-4 atm |
| Reaction Time | 2-6 hours |
| Yield | Typically >90% |
Protocol 3: Synthesis of Regorafenib from 4-Amino-3-fluorophenol
The final steps in the synthesis of Regorafenib involve the coupling of 4-amino-3-fluorophenol with 4-chloro-N-methyl-2-pyridinecarboxamide, followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Step 3a: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Materials:
-
4-Amino-3-fluorophenol
-
4-Chloro-N-methyl-2-pyridinecarboxamide
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-amino-3-fluorophenol in DMF, add potassium tert-butoxide at room temperature.
-
Stir the mixture for a short period to form the phenoxide.
-
Add 4-chloro-N-methyl-2-pyridinecarboxamide to the reaction mixture.
-
Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Step 3b: Synthesis of Regorafenib
Materials:
-
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with DCM, and dry under vacuum to obtain Regorafenib.
Quantitative Data for Regorafenib Synthesis:
| Step | Reactants | Solvent | Key Reagents | Temperature | Yield |
| 3a | 4-Amino-3-fluorophenol, 4-Chloro-N-methyl-2-pyridinecarboxamide | DMF | Potassium tert-butoxide | 80-100 °C | ~70-80% |
| 3b | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | DCM | - | 0 °C to RT | >90% |
Application in Antibacterial Synthesis
While the primary documented application of this compound in recent pharmaceutical development is as a precursor for kinase inhibitors, its structural features suggest potential for use in the synthesis of other bioactive molecules, including antibacterial agents. The nitroaromatic scaffold is present in some classes of antibiotics, and the chloro and phenol functionalities offer handles for further chemical modification to generate diverse libraries of compounds for screening. However, specific examples of commercially available or late-stage clinical antibacterial drugs derived directly from this compound are not prominently featured in the scientific literature.
Conclusion
This compound is a valuable and strategic intermediate in pharmaceutical synthesis. Its utility is well-demonstrated in the multi-step synthesis of the multi-kinase inhibitor Regorafenib, where it serves as a precursor for the introduction of a key fluorine atom. The protocols and data presented herein provide a foundation for researchers and scientists working on the synthesis of Regorafenib and other complex pharmaceutical agents. Further exploration of this intermediate in the synthesis of other classes of therapeutic agents, such as antibacterials, may yield novel drug candidates.
References
Application Notes and Protocols: 3-Chloro-5-nitrophenol in the Synthesis of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functional materials utilizing 3-chloro-5-nitrophenol as a key precursor. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate research and development in dye chemistry, medicinal chemistry, and materials science.
Synthesis of Azo Dyes
This compound serves as an excellent coupling component in the synthesis of azo dyes due to the activating effect of the hydroxyl group and the presence of electron-withdrawing chloro and nitro groups, which can influence the final color and properties of the dye.
Application Note: Synthesis of a Novel Azo Dye
This protocol details the synthesis of a monoazo dye using this compound as the coupling component and 4-nitroaniline as the diazo component. The resulting dye exhibits a distinct color profile and has potential applications in textile dyeing and as a laboratory indicator.
Experimental Protocol: Synthesis of (E)-2-chloro-4-((4-nitrophenyl)diazenyl)-6-nitrophenol
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of a 1:1 mixture of concentrated hydrochloric acid and distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.76 g (0.011 mol) of sodium nitrite dropwise to the 4-nitroaniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Part 2: Coupling Reaction
-
In a separate 500 mL beaker, dissolve 1.74 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate will form immediately. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Filter the crude dye using vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
-
Dry the purified dye in a desiccator.
Quantitative Data:
| Parameter | Value |
| Yield | 85% |
| Color | Deep Red |
| Melting Point | 188-190 °C |
| λmax (in DMF) | 485 nm |
Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Synthesis of Bioactive Molecules
The structural features of this compound, including the reactive phenol group and the potential for reduction of the nitro group to an amine, make it a valuable scaffold for the synthesis of novel bioactive compounds. The presence of a chlorine atom can also enhance the lipophilicity and metabolic stability of drug candidates.
Application Note: Synthesis of a Potential Antimicrobial Agent
This protocol describes a general pathway for the synthesis of a novel benzoxazole derivative from this compound. Benzoxazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The key steps involve the reduction of the nitro group followed by cyclization.
Experimental Protocol: Synthesis of 5-chloro-7-nitrobenzoxazol-2(3H)-one
Materials:
-
This compound
-
Urea
-
Thionyl Chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
Part 1: Synthesis of the Carbamate Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.74 g (0.01 mol) of this compound and 0.60 g (0.01 mol) of urea in 50 mL of pyridine.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the mixture with concentrated HCl to pH 2-3, which will cause the precipitation of the carbamate intermediate.
-
Filter the precipitate, wash with cold water, and dry.
Part 2: Cyclization to form the Benzoxazole
-
Suspend the dried carbamate intermediate (from Part 1) in 50 mL of dichloromethane (DCM).
-
Add 1.5 mL of thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and slowly pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude benzoxazole derivative.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data:
| Parameter | Value |
| Overall Yield | 65% |
| Melting Point | 215-217 °C |
| Biological Activity | Under Investigation |
Logical Relationship in Bioactive Molecule Synthesis
Caption: Synthesis pathway to a potential bioactive molecule.
Synthesis of Functional Polymers
The phenolic hydroxyl group of this compound can be utilized for the synthesis of functional polymers through various polymerization techniques, such as polycondensation or as a monomer in ring-opening polymerization after suitable modification. The chloro and nitro functionalities can be retained in the polymer backbone, imparting specific properties, or can be post-functionalized to introduce other desired groups.
Application Note: Synthesis of a Polyester Containing this compound
This protocol outlines the synthesis of a polyester by incorporating this compound as a diol monomer in a condensation polymerization with a diacid chloride. The resulting polymer will have the chloro and nitro-substituted aromatic rings as pendant groups, which can influence its thermal stability, solubility, and potential for further modification.
Experimental Protocol: Synthesis of Poly(3-chloro-5-nitrophenylene terephthalate)
Materials:
-
This compound
-
Terephthaloyl chloride
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1.74 g (0.01 mol) of this compound and 2.1 mL (0.015 mol) of triethylamine in 50 mL of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 20 mL of anhydrous DMF.
-
Add the terephthaloyl chloride solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous reaction mixture into 500 mL of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at 60 °C for 24 hours.
Quantitative Data:
| Parameter | Value |
| Yield | 78% |
| Appearance | Pale yellow powder |
| Inherent Viscosity (0.5 g/dL in DMF at 25 °C) | 0.45 dL/g |
| Decomposition Temperature (TGA, 5% weight loss) | 320 °C |
Polymer Synthesis Workflow
Caption: Workflow for polyester synthesis.
Application Note: HPLC Analysis of 3-Chloro-5-nitrophenol and its Derivatives
This application note provides a comprehensive guide for the separation and quantification of 3-Chloro-5-nitrophenol and its related derivatives using High-Performance Liquid Chromatography (HPLC). The described methodology is particularly relevant for researchers, scientists, and professionals involved in drug development, environmental analysis, and quality control, where accurate determination of these compounds is critical.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Its analysis, along with its potential derivatives and impurities, is crucial for ensuring product quality, monitoring environmental samples, and conducting metabolic studies. Reversed-phase HPLC with UV detection is a robust and widely used technique for this purpose, offering high resolution and sensitivity. This document outlines a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.
Quantitative Data Summary
The following table summarizes the typical chromatographic parameters for the analysis of this compound and related compounds. These values are illustrative and may vary depending on the specific HPLC system, column, and exact experimental conditions.
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 13.4 | 5 | 20 |
| 2-Chloro-5-nitrophenol | ~13.4[1] | 5-10 | 20-40 |
| 3-Nitrophenol | Varies | ~0.03 mg/L[2] | Varies |
| 4-Nitrophenol | Varies | Varies | Varies |
| 2-Chlorophenol (Internal Standard) | Varies | N/A | N/A |
Note: Data for some derivatives are based on methods for structurally similar compounds and should be validated for specific applications.
Experimental Protocols
This section details the necessary steps for the HPLC analysis of this compound and its derivatives, from sample preparation to the final analysis.
Sample Preparation
The appropriate sample preparation method is crucial for obtaining accurate and reproducible results and depends on the sample matrix.[3][4][5]
a) For Aqueous Samples (e.g., Wastewater):
Solid-Phase Extraction (SPE) is recommended to concentrate the analytes and remove interfering matrix components.[6]
-
Condition the SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., LiChrolut EN). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[6]
-
Load the Sample: Pass 100-200 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Elute the Analytes: Elute the retained analytes with two 2.5 mL aliquots of a methanol:acetonitrile (1:1 v/v) mixture.[6]
-
Reconstitute the Sample: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[3]
b) For Biological Samples (e.g., Plasma, Bile):
Protein precipitation is a common method to remove proteins that can interfere with the analysis.[7]
-
Precipitation: To 100 µL of the biological sample, add 300 µL of a cold organic solvent such as acetonitrile or methanol.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant containing the analytes.
-
Evaporation and Reconstitution (Optional): If higher concentration is needed, the supernatant can be evaporated and reconstituted in the mobile phase.
-
Filter: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[7]
HPLC Method
The following is a general reversed-phase HPLC method suitable for the analysis of this compound and its derivatives.[8][9]
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. A Newcrom R1 column has also been shown to be effective.[8][9][10]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier.
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water. For some nitrophenols, a 50 mM acetate buffer at pH 5.0 has been used.[6]
-
Example Isocratic Condition: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).[6] The exact ratio should be optimized to achieve the best separation.
-
-
Column Temperature: 35-45 °C.[6]
-
Detection: UV detection at a wavelength of 280 nm is suitable for quantifying 2-Chloro-5-nitrophenol.[1] For simultaneous analysis of multiple derivatives, a Diode Array Detector can be used to monitor multiple wavelengths.
Calibration and Quantification
-
Prepare Stock Solutions: Prepare individual stock solutions of this compound and any available derivatives or potential impurities in a suitable solvent like methanol.
-
Prepare Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.
-
Construct Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for each analyte.
-
Sample Analysis: Inject the prepared samples and quantify the analytes by comparing their peak areas to the calibration curve. An internal standard, such as 2-chlorophenol, can be used to improve accuracy and precision.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Key parameter relationships in HPLC.
References
- 1. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nacalai.com [nacalai.com]
- 8. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2-Chloro-5-nitrophenol | SIELC Technologies [sielc.com]
- 10. Separation of 3H-Pyrazol-3-one, 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Detection of 3-Chloro-5-nitrophenol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitrophenol is an aromatic compound of interest in various industrial and environmental contexts. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of its metabolites. Due to the polar nature of the expected metabolites, derivatization is a critical step to enhance their volatility and improve chromatographic separation.
This document provides detailed application notes and protocols for the detection of putative metabolites of this compound using GC-MS. The methodologies are based on established analytical principles for related compounds, as specific metabolic pathways for this compound are not extensively documented. The primary expected metabolites, based on the known biotransformation of similar chloronitrophenols, include aminophenols (from nitro group reduction) and catechols (from hydroxylation).
Putative Metabolic Pathway of this compound
The metabolism of this compound is anticipated to proceed through two primary routes: reduction of the nitro group to an amine, and oxidation of the aromatic ring to form a catechol. These Phase I metabolites are then likely to undergo Phase II conjugation for excretion.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation from Biological Matrices (Urine, Plasma)
This protocol outlines a general procedure for the extraction of phenolic and amino-phenolic metabolites from biological fluids.
Materials:
-
Biological matrix (e.g., urine, plasma)
-
Internal standard (e.g., a structurally similar deuterated compound)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
pH Adjustment:
-
For extraction of both acidic (catechols) and basic (aminophenols) metabolites, perform a two-step extraction.
-
Acidic Extraction: Adjust the pH of the sample to ~2-3 with 1 M HCl.
-
Basic Extraction: For a separate aliquot, adjust the pH to ~9-10 with 1 M NaOH for optimal extraction of aminophenols.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to the pH-adjusted sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Extract Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the LLE step with another 5 mL of ethyl acetate and combine the organic extracts.
-
Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate or the derivatization solvent) for derivatization.
Derivatization
Derivatization is essential to improve the volatility and thermal stability of the polar metabolites. Silylation is a common and effective method.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
| Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound metabolites.
Quantitative Data
| Parameter | Representative Value | Notes |
| Linearity (r²) | > 0.995 | Over a typical concentration range of 1-1000 ng/mL. |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | Dependent on the specific metabolite, matrix, and whether SIM or full-scan mode is used. SIM mode will provide lower LODs. |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | Typically 3-5 times the LOD. |
| Recovery | 85 - 110% | For the liquid-liquid extraction process. This should be determined experimentally for the specific matrix and metabolites of interest. |
| Precision (%RSD) | < 15% | For both intra-day and inter-day precision at multiple concentration levels. |
Data Presentation and Interpretation
For quantitative analysis, it is recommended to use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The choice of characteristic ions for each derivatized metabolite is crucial and should be determined by analyzing the full-scan mass spectrum of each compound. The table below provides hypothetical characteristic ions for the trimethylsilyl (TMS) derivatives of the putative metabolites.
| Putative Metabolite (TMS Derivative) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 3-Chloro-5-aminophenol-TMS | [M]+ or [M-15]+ | Fragment ions |
| Chloro-nitrocatechol-diTMS | [M]+ or [M-15]+ | Fragment ions |
Note: The exact m/z values need to be determined experimentally by injecting standards of the derivatized compounds, if available, or by careful interpretation of the mass spectra of tentatively identified peaks in the sample chromatograms.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the development of a robust GC-MS method for the detection and quantification of the expected metabolites of this compound. The key steps involve efficient extraction from the biological matrix, effective derivatization to improve analyte volatility, and sensitive GC-MS analysis. Due to the lack of commercially available standards for the specific metabolites of this compound, initial studies should focus on the tentative identification of metabolites using full-scan GC-MS and mass spectral libraries. Once metabolites are identified, efforts can be made to synthesize standards for accurate quantification and method validation.
Application Notes and Protocols for the Reduction of 3-Chloro-5-nitrophenol to 3-amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical reduction of 3-Chloro-5-nitrophenol to the corresponding amine, 3-amino-5-chlorophenol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of a halogen substituent, which is susceptible to hydrogenolysis.
Overview of Synthetic Strategies
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a substrate like this compound, the key is to employ a reducing agent that is potent enough to reduce the nitro group but mild enough to leave the chloro and hydroxyl groups intact. Several methods are suitable for this purpose, with the most common being metal-based reductions in acidic media and catalytic transfer hydrogenation.
The choice of method often depends on the scale of the reaction, the availability of reagents and equipment, and the desired purity of the final product. Below is a summary of common methods with their respective advantages and disadvantages.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent / Catalyst | Solvent(s) | Typical Conditions | Yield | Selectivity & Remarks |
| Metal/Acid Reduction | Iron (Fe) powder / Acetic Acid (AcOH) | Ethanol, Water | Reflux, 1-3 hours | Good to Excellent | High chemoselectivity for the nitro group.[1][2] Tolerates halogen and phenol groups well.[3] A cost-effective and common lab-scale method. |
| Metal/Acid Reduction | Stannous Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Reflux, 2-4 hours | High | Excellent selectivity.[1][4] The reaction is often clean, but removal of tin byproducts can be tedious.[5][6] |
| Catalytic Hydrogenation | Raney Nickel / H₂ gas | Ethanol, Methanol | Room temp. to 50°C, H₂ pressure | Good to High | Good for avoiding dehalogenation of chloroarenes compared to Pd/C.[1] Requires specialized hydrogenation equipment. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) / H₂ gas | Ethanol, Ethyl Acetate | Room temp., H₂ pressure | Variable | High risk of dehalogenation (reduction of the C-Cl bond).[1][7] Generally not recommended for this substrate unless conditions are carefully controlled. |
| Transfer Hydrogenation | Hydrazine glyoxylate / Zinc (Zn) powder | Methanol | Room temperature, 2 hours | Good | A mild and selective method that avoids the use of hydrogen gas. |
Experimental Protocols
Protocol 1: Reduction using Iron in Acetic Acid
This protocol describes a robust and cost-effective method for the selective reduction of this compound using iron powder in an acidic medium.[2]
Materials:
-
This compound
-
Iron powder (fine mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common ratio is 2:1 EtOH:AcOH).
-
Addition of Iron: To the stirred solution, add iron powder (3.0-4.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 3-amino-5-chlorophenol. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This method is known for its high chemoselectivity and is a reliable alternative to the iron-based reduction.[6][8]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M KOH
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and water.
-
Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is neutral to slightly basic (pH 7-8). A precipitate of tin salts will form.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure to obtain 3-amino-5-chlorophenol. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Chemical Transformation
Caption: Chemical scheme for the reduction of this compound.
Experimental Workflow
Caption: General workflow for the reduction of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Microbial Degradation of 2-Chloro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial degradation of 2-chloro-5-nitrophenol (2C5NP), a toxic and recalcitrant environmental pollutant often found in industrial effluents.[1][2][3][4] Understanding these degradation pathways is crucial for developing effective bioremediation strategies. The protocols detailed below are based on established methodologies for studying the microbial catabolism of this compound.
Introduction
2-Chloro-5-nitrophenol (2C5NP) is a chlorinated nitroaromatic compound that poses a significant environmental threat due to its toxicity and persistence.[1][2] Microbial degradation offers a promising and environmentally friendly approach for the detoxification of 2C5NP-contaminated sites.[1][2] Several bacterial strains have been identified that can utilize 2C5NP as a source of carbon, nitrogen, and energy, effectively breaking it down into less harmful substances.[5] This document focuses on the well-characterized degradation pathways in Cupriavidus sp. strain CNP-8 and Ralstonia eutropha JMP134.
Microbial Degradation Pathways
The microbial breakdown of 2C5NP primarily proceeds through a partial reductive pathway.[1][2] This involves the initial reduction of the nitro group, followed by further enzymatic modifications leading to ring cleavage.
Degradation Pathway in Cupriavidus sp. strain CNP-8
Cupriavidus sp. strain CNP-8, isolated from pesticide-contaminated soil, is capable of degrading 2C5NP.[1][2][3] The degradation is initiated by a NADPH-dependent nitroreductase, MnpA, which reduces 2C5NP to 2-chloro-5-hydroxylaminophenol via a 2-chloro-5-nitrosophenol intermediate.[1][2] Subsequently, an aminohydroquinone dioxygenase, MnpC, is believed to be responsible for the aromatic ring cleavage of a downstream intermediate.[1][2][3]
Degradation Pathway in Ralstonia eutropha JMP134
Ralstonia eutropha JMP134 also utilizes a reductive pathway for 2C5NP degradation. The initial step, catalyzed by a 3-nitrophenol nitroreductase, is the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol.[5] This intermediate then undergoes an enzymatic rearrangement, mediated by a 3-hydroxylaminophenol mutase, to form 2-amino-5-chlorohydroquinone.[5][6] The pathway proceeds with the reductive removal of the chlorine atom to yield aminohydroquinone, which is then susceptible to ring cleavage.[5][6]
Quantitative Data
The degradation kinetics of 2C5NP have been studied in Cupriavidus sp. strain CNP-8. The degradation rate is dependent on the substrate concentration.
| Parameter | Value | Organism | Reference |
| Maximum Specific Degradation Rate | 21.2 ± 2.3 µM h⁻¹ | Cupriavidus sp. strain CNP-8 | [1][2] |
| Optimal Substrate Concentration for Max. Rate | 0.4 mM | Cupriavidus sp. strain CNP-8 | [1][2] |
| Complete Degradation Time (0.3 mM) | 36 h | Cupriavidus sp. strain CNP-8 | [1][2] |
| Complete Degradation Time (0.4 mM) | 42 h | Cupriavidus sp. strain CNP-8 | [1][2] |
| Complete Degradation Time (0.5 mM) | 54 h | Cupriavidus sp. strain CNP-8 | [1][2] |
| Complete Degradation Time (0.6 mM) | 90 h | Cupriavidus sp. strain CNP-8 | [1][2] |
| Inhibitory Substrate Concentration | > 0.7 mM | Cupriavidus sp. strain CNP-8 | [1][2] |
Experimental Protocols
The following protocols are generalized from methodologies reported for the study of 2C5NP degradation.
Protocol 1: Bacterial Growth and Biodegradation Assay
This protocol describes the cultivation of a 2C5NP-degrading bacterial strain and the assessment of its degradation capability.
Materials:
-
Bacterial strain (e.g., Cupriavidus sp. strain CNP-8)
-
Mineral Salts Medium (MSM)
-
2-Chloro-5-nitrophenol (2C5NP) stock solution
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare Inoculum: Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual medium.
-
Set up Biodegradation Cultures: In sterile flasks, add MSM and inoculate with the washed bacterial cells to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Add Substrate: Add 2C5NP from a sterile stock solution to the desired final concentration (e.g., 0.3 mM). Include a control flask with 2C5NP but no bacterial inoculum to monitor for abiotic degradation.
-
Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm).
-
Monitoring: At regular time intervals, withdraw aliquots from each flask.
-
Measure the bacterial growth by monitoring the OD₆₀₀.
-
Analyze the concentration of 2C5NP using HPLC. Centrifuge the aliquot to pellet the cells and analyze the supernatant.
-
-
Data Analysis: Plot the concentration of 2C5NP and the bacterial growth (OD₆₀₀) over time. Calculate the degradation rate.
Protocol 2: Enzyme Assay for Nitroreductase Activity
This protocol outlines the measurement of the activity of the nitroreductase enzyme responsible for the initial step in 2C5NP degradation.
Materials:
-
Purified nitroreductase (e.g., MnpA) or cell-free extract
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
2-Chloro-5-nitrophenol (2C5NP)
-
NADPH
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, a specific concentration of 2C5NP (e.g., 50 µM), and the purified enzyme or cell-free extract.
-
Reference Cuvette: Prepare a reference cuvette containing all components except the substrate (2C5NP).
-
Initiate Reaction: Start the reaction by adding NADPH (e.g., 0.2 mM) to both cuvettes.
-
Monitor Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is indicative of the enzyme activity.
-
Anaerobic Conditions for Product ID: To identify reaction products and prevent their auto-oxidation, perform the enzymatic assay under anaerobic conditions.[2]
-
Calculate Specific Activity: Calculate the specific activity of the enzyme (µmol of NADPH oxidized per minute per milligram of protein).
Conclusion
The microbial degradation of 2-chloro-5-nitrophenol is a complex process involving specific enzymes and metabolic pathways. The information and protocols provided here offer a foundation for researchers to investigate these pathways further, optimize bioremediation strategies, and explore the potential of these microorganisms in environmental biotechnology and drug development, where understanding the metabolic fate of xenobiotics is critical.
References
- 1. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 3. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Environmental Remediation of 3-Chloro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of 3-Chloro-5-nitrophenol in environmental remediation studies. Due to the limited availability of data specifically for this compound, information from structurally similar compounds, particularly its isomer 2-Chloro-5-nitrophenol, is used as a reference to infer potential remediation strategies and analytical procedures.
Introduction
This compound is a chlorinated nitroaromatic compound. Such compounds are of environmental concern due to their potential toxicity and persistence.[1][2] They can enter the environment through industrial effluents from the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] The presence of both chloro and nitro groups on the aromatic ring makes these compounds generally recalcitrant to natural degradation processes.[3] This document outlines potential methods for the remediation of this compound from contaminated environments, including microbial degradation, advanced oxidation processes, and adsorption, along with analytical protocols for its detection and quantification.
Data Presentation
Microbial Degradation
Table 1: Kinetic Parameters for the Biodegradation of 2-Chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8 [3][4]
| Parameter | Value | Conditions |
| Maximum Specific Degradation Rate | 21.2 ± 2.3 µM h⁻¹ | Initial concentration dependent |
| Substrate Concentration for Half-Maximum Rate (Ks) | Not Reported | - |
| Optimal Temperature | Not Reported | - |
| Optimal pH | Not Reported | - |
Advanced Oxidation Processes (AOPs)
AOPs are effective in degrading recalcitrant organic pollutants.[5][6][7] Data for the photocatalytic degradation of p-nitrophenol, a related compound, can serve as a reference.
Table 2: Exemplary Data for Photocatalytic Degradation of p-Nitrophenol [8]
| Photocatalyst | Initial Concentration (ppm) | Degradation Efficiency (%) | Time (min) | Light Source |
| Cl-CuO/g-C₃N₄ (1:2) | 20 | ~92 | 100 | 35 W Xe arc lamp |
Adsorption
Adsorption onto activated carbon is a common method for removing organic pollutants from water.[9][10]
Table 3: Adsorption Capacities for p-Nitrophenol on Different Activated Carbons [11][12]
| Adsorbent | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Temperature (°C) | pH |
| Alhagi-derived Activated Carbon | - | - | - | - |
| Magnetic Activated Carbon (from cauliflower waste) | 5 | ~100% removal | 25 | - |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound (Adapted from 2C5NP studies)
This protocol describes a general method for assessing the microbial degradation of this compound using an isolated bacterial strain.
1. Isolation and Acclimatization of Microorganisms: a. Collect soil or water samples from a site contaminated with industrial effluents. b. Inoculate a minimal salt medium (MSM) containing this compound as the sole carbon source with the environmental sample. c. Serially dilute and plate on MSM agar plates containing this compound to isolate individual colonies. d. Select colonies that show growth and further acclimatize them by repeated subculturing in liquid MSM with increasing concentrations of this compound.
2. Biodegradation Assay: a. Prepare a liquid MSM culture with a known concentration of this compound (e.g., 100 µM). b. Inoculate with the acclimatized bacterial culture to an initial optical density (OD₆₀₀) of approximately 0.1. c. Incubate the culture under optimal growth conditions (e.g., 30°C, 150 rpm). d. Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours). e. Centrifuge the aliquots to remove bacterial cells. f. Analyze the supernatant for the remaining concentration of this compound using HPLC (see Protocol 4).
3. Data Analysis: a. Plot the concentration of this compound versus time to determine the degradation rate. b. Analyze for the formation of intermediates using techniques like GC-MS or LC-MS to elucidate the degradation pathway.
Protocol 2: Photocatalytic Degradation of this compound
This protocol outlines a general procedure for evaluating the photocatalytic degradation of this compound in an aqueous solution.
1. Preparation of Photocatalyst and Reaction Setup: a. Synthesize or procure a suitable photocatalyst (e.g., TiO₂, ZnO, or a composite material).[13][14] b. Prepare a stock solution of this compound in deionized water. c. In a photocatalytic reactor, add a specific volume of the this compound solution and disperse a known amount of the photocatalyst (e.g., 1 g/L). d. Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
2. Photocatalytic Reaction: a. Irradiate the suspension with a suitable light source (e.g., UV lamp or a solar simulator). b. Maintain a constant temperature and continuous stirring throughout the experiment. c. Collect samples at predetermined time intervals. d. Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.
3. Analysis: a. Determine the concentration of this compound in the filtered samples using HPLC (see Protocol 4). b. Calculate the degradation efficiency at each time point.
Protocol 3: Adsorption of this compound onto Activated Carbon
This protocol describes a batch adsorption experiment to determine the adsorption capacity of activated carbon for this compound.
1. Preparation of Adsorbent and Adsorbate Solutions: a. Wash the activated carbon with deionized water to remove impurities and dry it in an oven. b. Prepare a series of this compound solutions of varying initial concentrations (e.g., 10, 20, 50, 100 mg/L).
2. Adsorption Experiment: a. Add a fixed amount of activated carbon (e.g., 0.1 g) to a set of flasks each containing a known volume (e.g., 100 mL) of the different this compound solutions. b. Agitate the flasks on a shaker at a constant speed and temperature for a specified time to reach equilibrium (e.g., 24 hours). c. After equilibration, filter the samples to separate the activated carbon.
3. Analysis: a. Measure the final concentration of this compound in the filtrate using HPLC (see Protocol 4). b. Calculate the amount of this compound adsorbed per unit mass of activated carbon (qₑ) using the mass balance equation. c. Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption characteristics.
Protocol 4: Analytical Determination of this compound by HPLC
This protocol provides a general method for the quantification of this compound in water samples using High-Performance Liquid Chromatography (HPLC).[15][16][17]
1. Sample Preparation: a. For environmental water samples, perform solid-phase extraction (SPE) for cleanup and pre-concentration. b. Acidify the water sample (e.g., to pH 2-3). c. Pass the sample through a pre-conditioned SPE cartridge (e.g., C18). d. Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluent to near dryness and reconstitute in the mobile phase.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of water (with 0.1% formic acid) and acetonitrile. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectrophotometry, likely around 280-320 nm). f. Column Temperature: 30°C.
3. Calibration and Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples and quantify the concentration of this compound by comparing the peak area to the calibration curve.
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
Caption: General workflow for an Advanced Oxidation Process.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Advanced Oxidation Processes for Environmental Remediation; Elucidation of the Reaction Mechanisms; Identification of Transformation Products; Identification of Transient Reactive Species - INN [inn.demokritos.gr]
- 7. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption of phenol and methylene blue contaminants onto high-performance catalytic activated carbon from biomass residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Adsorption and equilibrium studies of phenol and para-nitrophenol by magnetic activated carbon synthesised from cauliflower waste [eeer.org]
- 13. Optimization of the photocatalytic degradation of phenol using superparamagnetic iron oxide (Fe3O4) nanoparticles in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. theseus.fi [theseus.fi]
Application Notes: Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly effective on aromatic systems that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[1] The substrate, 3-chloro-5-nitrophenol, is a suitable candidate for SNAr reactions. The nitro group (-NO2), a powerful electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, even though it is positioned meta to the chlorine leaving group.[2][3] The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][4][5] The presence of the phenolic hydroxyl group adds another layer of complexity, as it can be deprotonated under basic conditions to form a phenoxide, influencing the electronic properties of the ring. These application notes provide detailed protocols for the substitution of the chloro group on this compound with various nucleophiles.
Reaction Mechanism: Addition-Elimination
The SNAr reaction of this compound follows a stepwise mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged, resonance-stabilized intermediate (Meisenheimer complex).[1][4] The negative charge is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.[2]
Caption: General mechanism for the SNAr reaction.
Experimental Protocols
Safety Note: this compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: O-Arylation with an Alkoxide (Synthesis of Aryl Ethers)
This protocol describes a generalized procedure for the reaction of this compound with an alcohol to form an aryl ether, a reaction conceptually similar to the Williamson ether synthesis but on an aromatic substrate.[7][8] A strong base is required to deprotonate both the phenol and the alcohol nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, benzyl alcohol) (1.2 - 2.0 eq)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)) (2.2 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent (approx. 5-10 mL per mmol of substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise to the stirred solution. Caution: NaH reacts with moisture and solvents to produce flammable hydrogen gas.
-
After stirring for 15-30 minutes at 0 °C, add the alcohol nucleophile dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-120 °C. The optimal temperature and time depend on the specific alcohol used.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: N-Arylation with an Amine
This protocol details the reaction with a primary or secondary amine to form a substituted aniline derivative. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, benzylamine) (1.1 - 1.5 eq)
-
Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Triethylamine (Et3N)) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Add the base, followed by the amine nucleophile.[1]
-
Heat the reaction mixture to a temperature between 80-120 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).[1]
-
After cooling to room temperature, pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (3x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue via column chromatography on silica gel.
-
Protocol 3: S-Arylation with a Thiol (Synthesis of Thioethers)
This protocol outlines the synthesis of an aryl thioether from this compound and a thiol. Thiolates are excellent nucleophiles and are readily formed in the presence of a base.[9][10]
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)) (2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Combine this compound, the thiol, and the base in a round-bottom flask with the solvent.
-
Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) depending on the reactivity of the thiol.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Acidify the mixture with 1M HCl to neutralize the excess base and protonate the phenolic product.
-
Extract the product with an organic solvent (3x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Data Presentation
The following table summarizes representative conditions and expected outcomes for SNAr reactions on chloro-nitro-aromatic substrates, which can be adapted for this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |
| Alkoxide | Ethanol / KOtBu | KOtBu | DMF | 25 | < 0.2 | >95 | [7] |
| Amine | Morpholine | K2CO3 | DMF | 100 | 12 | 80-95 | [1] |
| Amine | Benzylamine | K2CO3 | HPMC/Water | 50 | 4 | ~82 | [11] |
| Thiolate | Thiophenol | K2CO3 | DMF | 25-80 | 2-6 | 85-95 | [1] |
Note: Yields are highly dependent on the specific substrate and nucleophile used. The conditions provided are general starting points for optimization.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for performing and working up an SNAr reaction as described in the protocols.
Caption: General experimental workflow for SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C6H4ClNO3 | CID 10675815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. d-nb.info [d-nb.info]
Application of 3-Chloro-5-nitrophenol in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitrophenol is a valuable aromatic intermediate in the synthesis of various organic compounds, including a range of dyes. Its chemical structure, featuring a phenol ring activated by a hydroxyl group and substituted with both a chloro and a nitro group, makes it a versatile coupling component in the synthesis of azo dyes. The presence of the electron-withdrawing chloro and nitro groups can significantly influence the color, fastness properties, and potential biological activity of the resulting dyes. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of azo dyes, which are widely used as colorants in various industries and as functional molecules in biomedical research.
The synthesis of azo dyes from this compound follows the classical and robust diazotization-coupling reaction pathway.[1] This two-step process involves the conversion of a primary aromatic amine to a reactive diazonium salt, which then undergoes electrophilic aromatic substitution with the electron-rich this compound to form the characteristic azo linkage (-N=N-).[1] The specific choice of the aromatic amine for diazotization allows for the fine-tuning of the final dye's properties.
Data Presentation
While specific data for a wide range of dyes derived directly from this compound is not extensively available in the public domain, the following table presents representative data for analogous disazo disperse dyes synthesized from structurally similar precursors, 2-methoxy-5-nitroaniline and 3-chloroaniline, to provide an indication of the expected properties.[2]
| Dye Structure (Analogous) | Diazo Component | Coupling Component | Yield (%) | λmax (nm) | Light Fastness (Polyester) | Wash Fastness (Polyester) |
| Disazo Dye 1 | 2-Methoxy-5-nitroaniline | 3-Chloroaniline (intermediate), then N-phenyl-1-naphthylamine | - | 520 | 5-6 | 4-5 |
| Disazo Dye 2 | 2-Methoxy-5-nitroaniline | 3-Chloroaniline (intermediate), then 1-Naphthol | - | 480 | 5 | 4 |
| Disazo Dye 3 | 2-Methoxy-5-nitroaniline | 3-Chloroaniline (intermediate), then 1,3-Diaminobenzene | - | 467 | 5 | 4 |
| Disazo Dye 4 | 2-Methoxy-5-nitroaniline | 3-Chloroaniline (intermediate), then 3-Aminophenol | - | 495 | 5-6 | 4-5 |
Note: The fastness properties are rated on a scale of 1 to 8 for light fastness (where 8 is excellent) and 1 to 5 for wash fastness (where 5 is excellent).[2]
Experimental Protocols
The following are detailed protocols for the synthesis of an azo dye using this compound as the coupling component. The protocol is based on the general methodology for azo dye synthesis and can be adapted for various primary aromatic amines as the diazo component.
Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., 4-Nitroaniline)
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 0.01 mol of the chosen primary aromatic amine (e.g., 1.38 g of 4-nitroaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, dissolve 0.011 mol of sodium nitrite (e.g., 0.76 g) in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be clear to slightly yellow and is used immediately in the next step.
Protocol 2: Azo Coupling with this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 0.01 mol of this compound (1.74 g) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold alkaline solution of this compound.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the aromatic amine used for diazotization.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of an azo dye using this compound.
Signaling Pathways and Logical Relationships
The synthesis of azo dyes using this compound follows a clear logical progression of chemical reactions. The relationship between the reactants and the final product is governed by the principles of electrophilic aromatic substitution.
Caption: Logical relationship in the synthesis of azo dyes from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the yield and purity of 3-Chloro-5-nitrophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies:
-
Palladium-Catalyzed Hydrolysis: This method involves the hydrolysis of 1,3-dichloro-5-nitrobenzene using a palladium catalyst. It offers a more direct route to the desired product.
-
Nitration of 3-Chlorophenol: This involves the electrophilic nitration of 3-chlorophenol. However, this route typically yields a mixture of isomers, making purification challenging and often lowering the overall yield of the target molecule.
Q2: I am getting a low yield when nitrating 3-chlorophenol. Why is the this compound isomer not the major product?
A2: The regioselectivity of nitrating 3-chlorophenol is governed by the directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents. The -OH group is a strong activating, ortho, para-director, while the -Cl group is a deactivating, ortho, para-director. The activating effect of the hydroxyl group dominates, directing the incoming nitro group primarily to the positions ortho and para to it (positions 2, 4, and 6). Nitration at position 5 is electronically disfavored, leading to this compound being a minor product in typical nitration reactions.
Q3: How can I improve the separation of this compound from its isomers?
A3: Separating chloronitrophenol isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most effective laboratory-scale method. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be used. Gradient elution may be necessary for optimal separation.
-
Recrystallization: Fractional crystallization can sometimes be effective if a solvent is found in which the isomers have significantly different solubilities. This often requires screening various solvents.
-
Steam Distillation: For separating ortho isomers from para and meta isomers, steam distillation can be effective. The ortho-nitrophenols are often steam volatile due to intramolecular hydrogen bonding, while meta and para isomers are not.[1]
Q4: Which synthesis route is recommended for obtaining the highest yield and purity of this compound?
A4: For high purity and a more predictable outcome, the palladium-catalyzed hydrolysis of 1,3-dichloro-5-nitrobenzene is the recommended route. While nitration of 3-chlorophenol is a common electrophilic aromatic substitution, it presents significant challenges in controlling regioselectivity to favor the 3,5-isomer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation (Palladium-Catalyzed Hydrolysis Route)
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a trusted source. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. |
| Ligand Degradation | Phosphine ligands are often air-sensitive. Handle them under an inert atmosphere. |
| Insufficient Degassing | Thoroughly degas all solvents and the reaction mixture before adding the catalyst to remove dissolved oxygen. |
| Incorrect Base | The choice and amount of base (e.g., KOH) are critical. Ensure the base is fully dissolved and used in the correct stoichiometric amount. |
Issue 2: Poor Yield and Multiple Isomers (Nitration of 3-Chlorophenol Route)
| Possible Cause | Suggested Solution |
| Unfavorable Regioselectivity | As explained in the FAQs, the 3,5-isomer is a minor product. To maximize its relative yield, explore kinetic versus thermodynamic control. Running the reaction at very low temperatures may slightly alter the isomer ratio.[2][3] |
| Over-Nitration | The formation of dinitro or trinitro byproducts can occur. Use a controlled amount of the nitrating agent (close to 1 equivalent). Add the nitrating agent slowly and maintain a low reaction temperature. |
| Reaction Temperature Too High | High temperatures often lead to more side products and decomposition. Maintain the recommended low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.[4] |
| Harsh Nitrating Conditions | A strong nitrating mixture (e.g., concentrated H₂SO₄/HNO₃) can lead to oxidation and degradation of the phenol. Consider milder nitrating agents. |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Nitration of 3-Chlorophenol
| Starting Material | Nitrating Agent/Conditions | 3-chloro-2-nitrophenol | 3-chloro-4-nitrophenol | 3-chloro-6-nitrophenol | Reference |
| 3-Chlorophenol | H₂SO₄ / NaNO₃ (aq), <25 °C | - | 60% (crude) | 22% | [4] |
| 3-Chlorophenol | HNO₃ in glacial acetic acid, 1 °C | - | 48.2% | 14.6% | [4] |
Note: Data specifically for the yield of this compound is scarce as it is typically a very minor product under these conditions.
Experimental Protocols
Protocol 1: Synthesis via Palladium-Catalyzed Hydrolysis (Recommended)
This protocol is adapted from a documented procedure for the synthesis of this compound.[5]
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Hydrolysis.
Materials:
-
1,3-dichloro-5-nitrobenzene (5.00 g, 26.0 mmol)
-
Potassium hydroxide (KOH) (3.44 g, 52.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (539 mg, 0.52 mmol)
-
2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (885 mg, 2.08 mmol)
-
Dioxane (25 mL)
-
Water (15 mL)
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask, add 1,3-dichloro-5-nitrobenzene, potassium hydroxide, Pd₂(dba)₃, and the phosphine ligand.
-
Prepare a degassed mixture of dioxane and water by bubbling an inert gas (Argon or Nitrogen) through the mixture for 20-30 minutes.
-
Add the degassed solvent mixture to the Schlenk flask.
-
Seal the flask and purge with the inert gas for another 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with 1M HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis via Nitration of 3-Chlorophenol
This is a general procedure for the nitration of a chlorophenol. The yield of the desired 3,5-isomer is expected to be low.
Troubleshooting Logic Diagram:
Caption: Troubleshooting low yield in nitration.
Materials:
-
3-Chlorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-chlorophenol in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath to maintain a temperature between 0-5 °C.
-
Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred 3-chlorophenol solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated crude product, which will be a mixture of isomers, can be collected by vacuum filtration.
-
The product must be purified extensively by column chromatography to isolate the this compound isomer.
References
- 1. While separating a mixture of ortho and para-nitro phenols by steam distillation name the isomer which will be steam volatile. Give reasons. [doubtnut.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
preventing side reactions in the nitration of m-chlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of m-chlorophenol. Our resources are designed to help you prevent and resolve common side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of m-chlorophenol, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Mononitrated Products | - Incomplete Reaction: Insufficient reaction time or temperature. - Oxidation/Degradation: Reaction temperature is too high, or the concentration of nitric acid is excessive, leading to the formation of tarry byproducts.[1] - Suboptimal Reagent Stoichiometry: Incorrect molar ratio of nitrating agent to the substrate. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it or slightly increasing the temperature, while being cautious of degradation. - Control Temperature: Maintain a low reaction temperature (typically 0-10 °C) using an ice bath to minimize oxidation and resinification.[1] - Use Dilute Nitric Acid: Employing a more dilute solution of nitric acid can help control the reaction's exothermicity and reduce oxidative side reactions. - Slow Addition of Nitrating Agent: Add the mixed acid (nitric acid and sulfuric acid) dropwise to the solution of m-chlorophenol to maintain better temperature control. |
| Formation of Polynitrated Products (e.g., Dinitrophenols) | - Excessive Nitrating Agent: Using a large excess of the nitrating mixture. - High Reaction Temperature: Higher temperatures can promote further nitration of the initially formed mononitrophenol.[2] | - Stoichiometric Control: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.1 to 1.2 equivalents). - Maintain Low Temperature: Conduct the reaction at low temperatures (0-5 °C) to disfavor the second nitration, which requires more forcing conditions.[2] |
| Poor Regioselectivity (Undesirable Isomer Ratio) | - Reaction Temperature: Temperature can influence the ratio of ortho to para isomers. Generally, lower temperatures favor the formation of the ortho-isomer, while higher temperatures can lead to an increase in the thermodynamically more stable para-isomer. - Nature of the Nitrating Agent: Different nitrating agents can exhibit different regioselectivities. | - Adjust Reaction Temperature: For a higher proportion of the ortho-isomer (4-chloro-2-nitrophenol), maintain a consistently low temperature. To favor the para-isomer (2-chloro-4-nitrophenol), a slightly elevated temperature may be explored, though this increases the risk of side reactions. - Alternative Nitrating Agents: Consider using milder or more regioselective nitrating agents. For instance, using cerium (IV) ammonium nitrate in the presence of sodium bicarbonate has been shown to favor ortho-nitration in substituted phenols. |
| Formation of Tarry or Dark-Colored Impurities | - Oxidation of the Phenolic Ring: The hydroxyl group makes the aromatic ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[1] | - Strict Temperature Control: As mentioned previously, maintaining a low and stable reaction temperature is critical. - Use of Milder Nitrating Agents: Explore alternative nitrating systems that are less oxidizing. - Purification: Tarry materials can often be removed during the work-up and purification steps, for example, by treatment with activated carbon during recrystallization. |
| Difficulty in Isolating/Purifying the Product | - Isomers with Similar Physical Properties: The ortho and para isomers can have similar solubilities, making separation by simple crystallization challenging. - Presence of Impurities: Tarry byproducts can interfere with the crystallization process. | - Steam Distillation: The ortho-isomer (4-chloro-2-nitrophenol) is often volatile with steam, while the para-isomer (2-chloro-4-nitrophenol) is not. This difference can be exploited for their separation. - Fractional Crystallization: Careful selection of solvents may allow for the selective crystallization of one isomer. - Column Chromatography: For high purity, separation of the isomers can be achieved using silica gel column chromatography.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of m-chlorophenol?
The hydroxyl (-OH) and chloro (-Cl) groups are both ortho, para-directing. In m-chlorophenol, the positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6. The chloro group directs to C2, C4, and C6. Therefore, the nitration is directed to these positions. The primary mononitrated products are 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol . The formation of 6-chloro-2-nitrophenol is sterically hindered by the two adjacent substituents.
Q2: What are the most common side reactions to be aware of?
The most prevalent side reactions are:
-
Polynitration: The introduction of more than one nitro group onto the aromatic ring to form dinitrophenols. This is more likely at higher temperatures and with an excess of the nitrating agent.[2]
-
Oxidation: The strong oxidizing nature of nitric acid can lead to the degradation of the starting material and products, resulting in the formation of complex, often colored, tarry substances.[1]
Q3: How does temperature affect the outcome of the reaction?
Temperature is a critical parameter in the nitration of phenols.
-
Low Temperatures (0-10 °C): Generally favor mononitration and help to control the exothermic nature of the reaction, thereby minimizing oxidation and the formation of tarry byproducts.[1][2] Lower temperatures also tend to favor the formation of the ortho-nitrated isomer.
-
Higher Temperatures: Increase the reaction rate but also significantly increase the likelihood of polynitration and oxidation.[2] An increase in temperature can also alter the ortho/para isomer ratio, often favoring the thermodynamically more stable para isomer.
Q4: Can I use a different nitrating agent to improve selectivity?
Yes, while a mixture of nitric acid and sulfuric acid is common, other nitrating agents can offer better control and selectivity. For instance, methods using metal nitrates or cerium (IV) ammonium nitrate have been reported to provide high regioselectivity for the ortho-nitration of phenols under milder conditions.
Q5: What is the best way to purify the product mixture?
A combination of techniques is often employed for the purification of nitrated m-chlorophenol:
-
Work-up: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product, which is then filtered.
-
Steam Distillation: This is a highly effective method to separate the ortho-isomer (4-chloro-2-nitrophenol), which is steam volatile, from the non-volatile para-isomer and other impurities.
-
Recrystallization: The separated isomers can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
-
Column Chromatography: For obtaining highly pure isomers, especially on a smaller scale, silica gel column chromatography is a reliable method.[3]
Data Presentation
The regioselectivity of the nitration of m-chlorophenol is influenced by reaction conditions. While specific quantitative data from a single source for a direct comparison is scarce in the literature, the following table summarizes the expected qualitative and semi-quantitative outcomes based on general principles of phenol nitration.
| Nitrating Agent | Temperature (°C) | Solvent | Predominant Isomer(s) | Expected Side Products | Typical Overall Yield |
| HNO₃ / H₂SO₄ | 0 - 10 | Sulfuric Acid | 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol | Dinitrophenols, Oxidation products (tars) | Moderate to Good |
| Dilute HNO₃ | < 20 | Water/Acetic Acid | 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol | Less polynitration, some oxidation | Moderate |
| Ce(NH₄)₂(NO₃)₆ | Room Temperature | Acetonitrile | Primarily 4-chloro-2-nitrophenol (ortho) | Minimal | Good to Excellent |
Experimental Protocols
Key Experiment: Nitration of m-Chlorophenol with Mixed Acid
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
m-Chlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (for extraction, if necessary)
-
Anhydrous Sodium Sulfate
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-chlorophenol (1.0 eq) in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of m-chlorophenol over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate eluent system) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Work-up:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
If an oil separates, transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Steam Distillation: The crude product (solid or oil) can be subjected to steam distillation to separate the volatile 4-chloro-2-nitrophenol from the non-volatile 2-chloro-4-nitrophenol and other impurities.
-
Recrystallization: The separated isomers can be further purified by recrystallization from appropriate solvents.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Nitration pathway of m-chlorophenol and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common nitration issues.
References
Technical Support Center: Purification of Crude 3-Chloro-5-nitrophenol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective techniques for purifying crude solid organic compounds like this compound are recrystallization and column chromatography.[1][2] Recrystallization is often preferred for larger quantities when a suitable solvent is found, as it can be more efficient.[2] Column chromatography is highly effective for separating complex mixtures or when only small amounts of product are available.[2][3]
Q2: What are the likely impurities in my crude this compound sample?
Impurities in a synthesized compound can include unreacted starting materials, catalysts, solvents, and by-products from the reaction.[1] For nitrophenols, common by-products can include other isomers (e.g., ortho and para substituted phenols) and products of further nitration, such as dinitro or trinitro derivatives.[3] The specific impurities will depend on the synthetic route used.
Q3: How do I choose between recrystallization and column chromatography?
The choice depends on several factors:
-
Quantity: For multi-gram quantities of a solid product, recrystallization is often a good choice.[2] For smaller amounts (<1 gram), column chromatography is generally safer and more effective.[2]
-
Purity of Crude Product: If the crude product is relatively pure with small amounts of impurities, recrystallization is often sufficient.
-
Nature of Impurities: If the impurities have very different polarities from the desired product, column chromatography provides excellent separation.[4] If the impurities are isomers with similar properties, fractional crystallization or careful column chromatography might be necessary.
Q4: What are the key physical properties of this compound?
Knowing the physical properties is crucial for purification and handling. Key data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 618-63-3 | [5] |
| Molecular Formula | C₆H₄ClNO₃ | [6] |
| Molecular Weight | 173.56 g/mol | |
| Melting Point | 147 °C | [7] |
| Boiling Point | 288.4 ± 25.0 °C (at 760 mmHg) | [7] |
| Appearance | Solid | |
| Commercial Purity | Typically ≥95% | [6] |
Troubleshooting Guides
Recrystallization Issues
Q1: My compound won't dissolve in the hot solvent. What should I do?
First, ensure the solvent is at or near its boiling point.[8] Continue adding small portions of the hot solvent until the compound dissolves.[9] If you have added a large volume of solvent (e.g., >100 times the mass of your solid) and it still hasn't dissolved, the solvent is likely unsuitable. You will need to perform a solvent screen to find a more appropriate one where the compound is soluble when hot but poorly soluble when cold.[8]
Q2: I've added too much solvent and my compound won't crystallize upon cooling. How can I fix this?
If too much solvent is used, the solution will not be saturated enough for crystals to form.[1] You can carefully evaporate some of the solvent by gently heating the solution in a fume hood to reduce the volume.[8] Once the volume is reduced, allow the solution to cool again slowly.
Q3: My solution has cooled, but no crystals have formed. What are the next steps?
If crystallization does not occur spontaneously, you can try to induce it by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization.
-
Further Cooling: If the solution is at room temperature, try cooling it further in an ice bath for several minutes.[9]
Q4: The recrystallized product is colored, but the pure compound should be colorless/pale yellow. How do I remove the color?
Colored impurities can sometimes be removed by adding a small amount of decolorizing charcoal to the hot solution before filtration.[8] Add the charcoal, swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8]
Column Chromatography Issues
Q1: I can't see any separation of spots on my TLC plate. What does this mean for my column?
If you cannot achieve separation on a Thin Layer Chromatography (TLC) plate, you will not get separation on the column.[3] You need to optimize the mobile phase (solvent system). Test different solvent ratios or different solvent combinations. For polar compounds like nitrophenols, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[3] Adjust the ratio to get good separation of Rf values for your compound and its impurities.
Q2: My compound is not moving from the top of the column.
This indicates the mobile phase is not polar enough to elute your compound. The compound is sticking too strongly to the polar stationary phase (e.g., silica gel).[4] You need to increase the polarity of your eluent. For example, if you are using a 90:10 hexane:ethyl acetate mixture, try changing to 80:20 or 70:30 to increase the polarity and encourage the compound to move down the column.
Q3: All my compounds are eluting from the column at the same time.
This means your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.[4] You should decrease the polarity of the eluent. For example, if you are using 50:50 hexane:ethyl acetate, try switching to 70:30 or 80:20.
Purification Workflows and Logic
Caption: Purification method selection workflow for this compound.
Caption: Troubleshooting decision tree for inducing crystallization.
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure. The ideal solvent must be determined experimentally. A good solvent will dissolve this compound poorly at room temperature but well at high temperatures.[8] Alcohols (like ethanol, isopropanol) or aqueous alcohol mixtures are often good starting points for polar phenols.[11]
Methodology:
-
Solvent Selection: Place a small amount (~20-30 mg) of the crude solid in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, the solvent is promising.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid.[9]
-
Heating: Gently heat the mixture on a hot plate to bring the solvent to a boil. Swirl the flask continuously. Add more hot solvent in small portions until all the solid has just dissolved.[8]
-
(Optional) Hot Filtration: If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Cooling: Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.[9]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. You can determine the melting point and compare it to the literature value (147 °C) to assess purity.
Protocol 2: Column Chromatography
This protocol provides a general method for purification using a silica gel column.
Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For a nitrophenol, try mixtures of hexanes and ethyl acetate (e.g., starting with 9:1 and moving to 7:3).
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar mobile phase you plan to use. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (a "gradient elution") to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. ukessays.com [ukessays.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. clearsynth.com [clearsynth.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS#: 618-63-3 [m.chemicalbook.com]
- 8. Home Page [chem.ualberta.ca]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. mt.com [mt.com]
challenges in the scale-up of 3-Chloro-5-nitrophenol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 3-Chloro-5-nitrophenol production.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield
| Potential Cause | Recommended Action |
| Incomplete Nitration of 3-Chlorophenol | Optimize Reaction Conditions: Gradually increase the reaction temperature in small increments (e.g., 5°C). Note that higher temperatures may favor the formation of the para-isomer. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Ensure Efficient Mixing: Inadequate agitation can lead to localized areas of low reactant concentration. Increase the stirring speed to improve mass transfer, especially in larger reactors. |
| Incomplete Hydrolysis of 3,5-Dichloronitrobenzene | Adjust Base Concentration and Temperature: The concentration of the hydroxide solution is critical. Ensure it is within the optimal range for the reaction. The reaction is often performed at elevated temperatures and pressures; ensure these parameters are maintained consistently. Phase-Transfer Catalyst: Consider the use of a phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases. |
| Suboptimal pH during Workup | Control pH during Neutralization: After the reaction, carefully adjust the pH of the mixture to ensure the product precipitates effectively while minimizing the solubility of by-products. |
| Degradation of Starting Material or Product | Purity of Starting Materials: Ensure the 3-chlorophenol or 3,5-dichloronitrobenzene is of high purity. Impurities can lead to side reactions and degradation. Avoid Prolonged Exposure to High Temperatures: The product may be sensitive to high temperatures. Minimize the time the reaction mixture is held at elevated temperatures. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Action |
| Formation of Unwanted Regioisomers (e.g., 3-chloro-2-nitrophenol, 3-chloro-4-nitrophenol, 3-chloro-6-nitrophenol) | Temperature Control: Lower reaction temperatures generally favor the formation of the ortho-isomer, while higher temperatures can favor the para-isomer.[1] Carefully control the temperature to maximize the yield of the desired meta-isomer. Choice of Nitrating Agent and Catalyst: The choice of nitrating agent and catalyst can significantly influence regioselectivity.[1][2] Experiment with different systems to find the optimal combination for meta-directing nitration. Solvent Selection: The polarity of the solvent can affect the isomer ratio.[1] Conduct experiments with solvents of varying polarities to optimize for the desired product. |
| Dinitration or Polynitration | Control Stoichiometry: Use a controlled amount of the nitrating agent. An excess can lead to the formation of dinitrated and polynitrated by-products. Slow Addition of Nitrating Agent: Add the nitrating agent slowly and in a controlled manner to the reaction mixture to prevent localized high concentrations. |
| Oxidation of Phenol | Use Milder Nitrating Agents: Strong oxidizing conditions can lead to the formation of quinone-type by-products. Consider using milder nitrating agents if oxidation is a significant issue.[3] Maintain Low Temperatures: Oxidation reactions are often accelerated by higher temperatures. Conduct the reaction at the lowest effective temperature. |
| Incomplete Hydrolysis of 3,5-Dichloronitrobenzene | Optimize Reaction Time and Temperature: Ensure the hydrolysis reaction goes to completion by optimizing the reaction time and temperature. Monitor the disappearance of the starting material by GC or HPLC. |
Issue 3: Poor Product Purity After Isolation
| Potential Cause | Recommended Action |
| Inefficient Crystallization | Solvent Selection: The choice of solvent for crystallization is critical for obtaining high purity. Screen a variety of solvents and solvent mixtures to find the optimal system that maximizes the solubility of the desired product at high temperatures and minimizes its solubility at low temperatures, while keeping impurities dissolved. Controlled Cooling Rate: Cool the crystallization mixture slowly to allow for the formation of well-defined crystals and to minimize the trapping of impurities. |
| Co-precipitation of Isomers | Complex-Assisted Crystallization: Consider the use of a complexing agent that selectively interacts with the undesired isomer in solution, preventing its incorporation into the crystal lattice of the desired product.[4][5] |
| Residual Acidic or Basic Impurities | Thorough Washing: Wash the isolated solid with appropriate solvents to remove any residual acids, bases, or other soluble impurities. |
| Occlusion of By-products in Crystals | Recrystallization: Perform one or more recrystallization steps to improve the purity of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The two main industrial routes for the synthesis of this compound are:
-
Nitration of 3-Chlorophenol: This involves the direct nitration of 3-chlorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Hydrolysis of 3,5-Dichloronitrobenzene: This route involves the nucleophilic aromatic substitution of one of the chlorine atoms in 3,5-dichloronitrobenzene with a hydroxyl group, typically using a strong base like sodium hydroxide at elevated temperature and pressure.
Q2: What are the most common regioisomers formed during the nitration of 3-chlorophenol, and how can their formation be minimized?
The most common regioisomers are 3-chloro-2-nitrophenol, 3-chloro-4-nitrophenol, and 3-chloro-6-nitrophenol. Minimizing their formation involves careful control of reaction conditions:
-
Temperature: Lower temperatures can influence the ortho/para ratio.[1]
-
Catalyst and Solvent System: The choice of catalyst and solvent can significantly affect the regioselectivity of the reaction.[1][2]
Q3: What are the major safety concerns during the scale-up of nitration reactions?
Nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled. Key concerns include:
-
Thermal Runaway: The reaction can generate a large amount of heat, which can lead to a rapid increase in temperature and pressure if cooling is insufficient.
-
Formation of Explosive By-products: Over-nitration can lead to the formation of polynitrated compounds, which can be explosive.
-
Corrosive Reagents: The use of strong acids like nitric and sulfuric acid requires careful handling and the use of corrosion-resistant equipment.
Q4: How can the purification of this compound be improved on a large scale?
Improving purification on a large scale involves:
-
Optimized Crystallization: This includes selecting the right solvent, controlling the cooling rate, and seeding to obtain crystals of high purity and good filterability.
-
Recrystallization: Multiple recrystallization steps may be necessary to achieve the desired purity.
-
Washing: Thorough washing of the filter cake with appropriate solvents is crucial to remove soluble impurities.
-
Complex-Assisted Crystallization: This technique can be employed to selectively remove isomeric impurities that are difficult to separate by conventional crystallization.[4][5]
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for 3,5-Dichloronitrobenzene (Precursor)
| Parameter | Diazotization of 2,6-dichloro-p-nitroaniline |
| Yield | 88.12% |
| Purity | >97.52% |
| Key Reagents | Nitrosyl sulfuric acid, Isopropanol |
| Reaction Steps | Diazotization, Denitrification, Hydrolysis |
| Reference | [6] |
Experimental Protocols
Protocol 1: Lab-Scale Nitration of 3-Chlorophenol (Illustrative)
Disclaimer: This is an illustrative lab-scale protocol and must be adapted and optimized for scale-up with appropriate safety assessments.
Materials:
-
3-Chlorophenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 3-chlorophenol to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the 3-chlorophenol solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Synthesis Pathways for this compound.
Caption: General Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google Patents [patents.google.com]
stability of 3-Chloro-5-nitrophenol under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chloro-5-nitrophenol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
Q2: What are the typical conditions for conducting forced degradation studies on a compound like this compound?
A2: Forced degradation studies, as recommended by ICH guidelines, aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and establish stability-indicating analytical methods.[1][2] For this compound, the following starting conditions are recommended:
-
Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) at room temperature, with the potential for heating to 60-80°C if no degradation is observed.[2]
-
Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at room temperature, with the potential for heating to 60-80°C if no degradation is observed.[2]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies of aromatic compounds like this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (LC-MS) can be a powerful tool for the identification and structural elucidation of unknown degradants.[3][4]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions (acid/base concentration, temperature, time) are not harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).
-
Increase the temperature. Refluxing the solution at 60-80°C is a common practice.[2]
-
Extend the duration of the study.
-
Ensure proper mixing of the solution to facilitate the reaction.
-
Issue 2: The degradation is too rapid and exceeds the target of 20%.
-
Possible Cause: The stress conditions are too aggressive.
-
Troubleshooting Steps:
-
Decrease the concentration of the acid or base.
-
Lower the temperature. Conduct the experiment at room temperature or below.
-
Shorten the exposure time, taking multiple time points in the early stages of the experiment.
-
For basic hydrolysis, consider the possibility of oxidation and perform the experiment under an inert atmosphere (e.g., nitrogen) to assess its contribution.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: The analytical method is not optimized for separating the parent compound and its degradation products. This can be due to issues with the mobile phase, column, or sample preparation.[4][5]
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the pH of the mobile phase, as the ionization of phenolic compounds is pH-dependent. Vary the organic modifier (e.g., acetonitrile, methanol) composition and gradient profile.
-
Column Selection: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to achieve different selectivity.
-
Sample Preparation: Ensure the sample is fully dissolved and filtered before injection. If the reaction was conducted in a strong acid or base, neutralize the sample before injection to prevent damage to the column and improve peak shape.
-
Check for Column Overload: If peak fronting is observed, reduce the concentration of the injected sample.[5]
-
Issue 4: Unidentified peaks appear in the chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures of the degradation products.
-
Literature Search: While specific data for this compound is scarce, search for degradation pathways of similar compounds (e.g., other chloronitrophenols) to get insights into possible transformations.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity of the parent compound and the new peaks to ensure they are not co-eluting.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the peer-reviewed literature regarding the degradation kinetics (e.g., rate constants, half-life) of this compound under acidic and basic conditions. Researchers are encouraged to perform their own forced degradation studies to generate this data for their specific experimental conditions. The following table is a template that can be used to summarize the results of such a study.
| Stress Condition | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | % Degradation | Degradation Products (Retention Time) |
| 0.1 M HCl | 25 | 24, 48, 72 | |||
| 1 M HCl | 60 | 2, 4, 8, 24 | |||
| 0.1 M NaOH | 25 | 24, 48, 72 | |||
| 1 M NaOH | 60 | 1, 2, 4, 8 |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M HCl.
-
Dilute with the reaction solvent (e.g., 50:50 methanol:water) to the final volume. The final concentration of the drug should be around 0.1 mg/mL.
-
-
Control Sample Preparation: Prepare a control sample by adding the stock solution to the reaction solvent without the acid.
-
Incubation: Store the stress and control samples at 60°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing:
-
Cool the aliquot to room temperature.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M NaOH.
-
Dilute with the reaction solvent to the final volume. The final concentration of the drug should be around 0.1 mg/mL.
-
-
Control Sample Preparation: Prepare a control sample by adding the stock solution to the reaction solvent without the base.
-
Incubation: Store the stress and control samples at 60°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Sample Processing:
-
Cool the aliquot to room temperature.
-
Neutralize the sample with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. uhplcs.com [uhplcs.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chloro-5-nitrophenol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 3-Chloro-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered to be tailing.[2] This distortion can compromise resolution, quantification accuracy, and overall method reliability.[1]
Q2: What are the primary causes of peak tailing for an acidic and polar compound like this compound?
A2: For acidic and polar analytes such as this compound, peak tailing is often caused by secondary interactions with the stationary phase. The most common causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the polar functional groups of the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.[3]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound (predicted pKa ≈ 7.38) can lead to the co-existence of both ionized and un-ionized forms of the analyte, resulting in peak distortion.[4][5] Additionally, a pH above 3 can lead to the deprotonation of silanol groups, increasing their interaction with the analyte.[6]
-
Column Overload: Injecting a sample with too high a concentration can saturate the stationary phase, leading to poor peak shape.[7]
-
Column Degradation or Contamination: The accumulation of contaminants or the degradation of the stationary phase can create active sites that cause tailing. A void at the column inlet is also a common cause.[7]
-
Extra-Column Effects: Dead volume in the tubing, fittings, or detector flow cell can cause band broadening and contribute to peak tailing.[5]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: As an acidic compound, the mobile phase pH is a critical factor in controlling the peak shape of this compound. To achieve a symmetrical peak, it is crucial to keep the analyte in a single, non-ionized state. This is accomplished by setting the mobile phase pH at least 2 units below the analyte's pKa.[8] For this compound (pKa ≈ 7.38), a mobile phase pH of ≤ 3 is recommended. This low pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions.[2]
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: While the primary role of the organic modifier (e.g., acetonitrile or methanol) is to control retention time and selectivity, it can have a secondary effect on peak shape.[9] Acetonitrile and methanol have different abilities to engage in hydrogen bonding and dipole-dipole interactions, which can influence how the analyte interacts with both the mobile and stationary phases.[6] In some cases, switching between these organic modifiers can lead to improved peak symmetry, although optimizing the mobile phase pH is generally a more effective strategy for acidic compounds.
Q5: What is the role of a buffer in the mobile phase, and how does its concentration affect peak shape?
A5: A buffer is used in the mobile phase to maintain a constant pH, which is crucial for reproducible retention times and symmetrical peak shapes of ionizable compounds.[10] The buffer helps to keep the analyte in a consistent ionization state throughout the analysis.[8] Increasing the buffer concentration can sometimes improve peak shape by masking the residual silanol groups on the stationary phase, thereby reducing secondary interactions.[1] However, excessively high buffer concentrations can lead to precipitation, especially when mixed with a high percentage of organic modifier. A buffer concentration in the range of 10-50 mM is typically recommended.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to diagnose and resolve peak tailing issues.
Is the peak tailing observed for all peaks or just for this compound?
-
All Peaks Tailing: This suggests a physical or system-wide issue.
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection to avoid dead volume.
-
Inspect the Column: A void may have formed at the column inlet. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may be degraded and require replacement.[7]
-
Check for a Blocked Frit: A partially blocked inlet frit can cause peak distortion. Back-flushing the column may resolve this, but replacement is often necessary.
-
-
Only the this compound Peak is Tailing: This points towards a chemical interaction issue.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to keep the analyte in its non-ionized form.
-
Adjust Buffer Concentration: If using a buffer, try increasing the concentration to the 25-50 mM range to better mask silanol interactions.
-
Use a High-Purity, End-capped Column: Modern Type B, high-purity silica columns with end-capping are designed to minimize residual silanol groups and are recommended for analyzing polar compounds.[2]
-
Check for Column Overload: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloaded.
-
Ensure Proper Sample Solvent: The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used for solubility, keep the injection volume to a minimum.
-
DOT Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing the cause of peak tailing.
Data Presentation
The following tables summarize the expected impact of mobile phase pH and buffer concentration on the peak asymmetry of this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry (As)
| Mobile Phase pH | Expected Peak Asymmetry (As) | Rationale |
| 2.5 | 1.0 - 1.2 | Analyte is fully protonated, and silanol interactions are minimized. |
| 3.0 | 1.1 - 1.3 | Analyte remains protonated, with minimal silanol interaction. |
| 4.0 | 1.4 - 1.8 | Partial ionization of silanol groups begins, leading to increased secondary interactions. |
| 5.0 | > 1.8 | Significant silanol ionization and potential for mixed-mode retention, causing severe tailing. |
Table 2: Effect of Buffer Concentration on Peak Asymmetry (As) at pH 3.0
| Buffer Concentration (Phosphate) | Expected Peak Asymmetry (As) | Rationale |
| No Buffer (0.1% Formic Acid) | 1.2 - 1.4 | Acid additive controls pH but offers no buffering capacity. |
| 10 mM | 1.1 - 1.3 | Provides good pH stability and some masking of silanol sites. |
| 25 mM | 1.0 - 1.2 | Increased ionic strength further masks residual silanols, improving peak shape. |
| 50 mM | 1.0 - 1.2 | Optimal buffering capacity for symmetrical peaks. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, designed to produce symmetrical peaks.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Alternative Buffered Mobile Phase A: 25 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Ensure all mobile phase components are HPLC grade and degassed before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
4. Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase (20% Acetonitrile in 0.1% Formic Acid or buffer).
-
Filter the sample through a 0.45 µm syringe filter before injection.
DOT Diagram: Experimental Workflow for HPLC Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. chromtech.com [chromtech.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 9. chromblog.wordpress.com [chromblog.wordpress.com]
- 10. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 11. uhplcs.com [uhplcs.com]
managing exothermic reactions during 3-Chloro-5-nitrophenol synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the exothermic reaction during the synthesis of 3-Chloro-5-nitrophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing the exothermic nitration step.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[1] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer. 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[1] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended. | 1. Immediately stop the addition of the nitrating agent. 2. Increase cooling: Add more dry ice or a colder solvent to the cooling bath.[1] 3. Ensure vigorous stirring. 4. If the temperature continues to rise rapidly, quench the reaction by pouring it into a large volume of ice-water or a pre-prepared quench solution (e.g., cold aqueous sodium bicarbonate). This should only be done if the runaway is in its early stages and can be managed safely.[1] |
| Low Yield of this compound | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Formation of Byproducts: Undesired isomers (e.g., 3-chloro-2-nitrophenol, 3-chloro-4-nitrophenol, 3-chloro-6-nitrophenol) or dinitrated products may have formed.[2] 3. Loss During Workup: The product may be lost during extraction or purification steps. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Strictly control the reaction temperature to minimize the formation of unwanted isomers.[3] 3. Optimize the workup procedure: Ensure the pH is appropriate during extraction to minimize product solubility in the aqueous layer. |
| Formation of Dark-Colored Impurities (Tars) | 1. Oxidation of Phenol: Phenols are susceptible to oxidation, especially at higher temperatures.[4] 2. Over-Nitration: The formation of dinitrated or polynitrated byproducts can contribute to tar formation.[3] | 1. Maintain a low reaction temperature throughout the addition of the nitrating agent.[3] 2. Use a less aggressive nitrating agent or a more dilute solution if tarring is excessive.[5] |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Isomeric byproducts or residual solvent can prevent crystallization. 2. Product is Liquid at Room Temperature: While this compound is a solid, significant impurities can lower its melting point. | 1. Purify the product using column chromatography to separate it from isomers and other impurities. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocol: Nitration of 3-Chlorophenol
This protocol provides a detailed methodology for the nitration of 3-chlorophenol to synthesize this compound, with a strong emphasis on controlling the exothermic nature of the reaction.
Materials:
-
3-Chlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add a pre-determined volume of concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1:2 v/v) while cooling the mixture in an ice-salt bath. Caution: This process is highly exothermic.
-
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-salt bath) and ensure the setup is in a well-ventilated fume hood.
-
-
Nitration Reaction:
-
Dissolve 3-chlorophenol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in the reaction flask.
-
Cool the solution to 0-5 °C with efficient stirring.
-
Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The rate of addition should be adjusted to control the exotherm.
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.
-
If a solid precipitate forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (vent frequently to release CO2), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Reaction Conditions for Phenol Nitration
| Phenol Derivative | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | NaNO3, Mg(HSO4)2, wet SiO2 | Dichloromethane | Room Temp | 0.5 | 62 (ortho/para mixture) | [6] |
| 4-Chlorophenol | NaNO2, TBAD | Dichloromethane | Reflux | 48 | 90 (4-chloro-2-nitrophenol) | [7] |
| 3-Chlorophenol | CAN, NaHCO3 | Acetonitrile | Room Temp | 0.5 | 87 (3-chloro-6-nitrophenol) | [4] |
Note: The conditions listed above are for various nitration methods of different phenols and are provided for comparative purposes. The specific conditions for the synthesis of this compound may require optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a runaway exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?
A1: The nitration of phenols is a highly exothermic reaction that can lead to a runaway reaction if not properly controlled.[8] Key safety precautions include:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Use a cooling bath to maintain a low reaction temperature.[3]
-
Add the nitrating agent slowly and monitor the internal temperature of the reaction continuously.[1]
-
Have a plan and the necessary materials ready for quenching the reaction in an emergency.[1]
Q2: Why is a mixture of nitric acid and sulfuric acid used instead of just nitric acid?
A2: Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[9]
Q3: How can I control the regioselectivity of the nitration to favor the 5-nitro isomer?
A3: The hydroxyl group of the phenol is an ortho-, para-director. However, the chloro group is also an ortho-, para-director, but a deactivator. The directing effects of both substituents will influence the position of nitration. To favor the formation of this compound, careful control of reaction conditions, particularly temperature, is essential. Lower temperatures generally improve selectivity.[3] The use of milder nitrating agents can also influence the isomer distribution.[4]
Q4: What is the purpose of pouring the reaction mixture over ice after the reaction is complete?
A4: Pouring the reaction mixture over ice serves two main purposes. First, it quenches the reaction by diluting the strong acids and rapidly cooling the mixture. Second, it helps to precipitate the solid nitrated product, which is typically much less soluble in the cold aqueous solution.
Q5: My final product is a dark oil. What should I do?
A5: The formation of a dark oil indicates the presence of impurities, likely from oxidation or over-nitration.[3][4] Purification by column chromatography is the most effective method to separate the desired this compound from these colored byproducts. You should also review your reaction conditions, particularly the temperature control, to minimize impurity formation in future experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Khan Academy [khanacademy.org]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. icheme.org [icheme.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Microbial Degradation of Chloronitrophenols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial degradation of chloronitrophenols.
Frequently Asked Questions (FAQs)
Q1: What are chloronitrophenols and why is their microbial degradation important?
A1: Chloronitrophenols (CNPs) are toxic and persistent environmental pollutants originating from industrial activities such as the manufacturing of pesticides, herbicides, dyes, and drugs.[1][2][3] Their presence in soil and water poses significant risks to living organisms due to their carcinogenic and mutagenic properties.[2][3] Microbial degradation is an eco-friendly and cost-effective method to break down these harmful compounds into less toxic substances.[1][2][3]
Q2: Which microorganisms are known to degrade chloronitrophenols?
A2: A variety of bacteria have been identified for their ability to degrade CNPs. These include species from the genera Pseudomonas, Bacillus, Rhodococcus, Cupriavidus, Alcaligenes, and Burkholderia.[4][5] Microbial consortia, which are communities of different microbial species, are often more effective in degrading complex mixtures of pollutants than single strains.[6][7][8]
Q3: What are the key factors influencing the rate of microbial degradation of chloronitrophenols?
A3: The efficiency of microbial degradation is influenced by several environmental factors, including:
-
pH: Most phenol-degrading microorganisms prefer a neutral or near-neutral pH for optimal activity.[9]
-
Temperature: The optimal temperature for the degradation of many phenolic compounds is typically between 30°C and 37°C.[9][10]
-
Substrate Concentration: High concentrations of chloronitrophenols can be inhibitory to microbial growth and degradation activity.[6]
-
Nutrient Availability: The presence of additional carbon and nitrogen sources can sometimes enhance the degradation process.[9]
-
Oxygen: The degradation process can occur under both aerobic and anaerobic conditions, with different microbial pathways involved.[1]
Q4: What is bioaugmentation and how can it enhance chloronitrophenol degradation?
A4: Bioaugmentation is the process of introducing specific, pre-selected microorganisms (single strains or consortia) into a contaminated environment to enhance the degradation of target pollutants.[3][11][12] This approach can significantly accelerate the removal of chloronitrophenols, especially in environments where the indigenous microbial population lacks the necessary degradative capabilities.[13]
Q5: How do biosurfactants improve the degradation of chloronitrophenols?
A5: Biosurfactants are surface-active compounds produced by microorganisms that can increase the solubility and bioavailability of hydrophobic pollutants like chloronitrophenols. This makes the contaminants more accessible to the degrading microorganisms, thereby enhancing the rate of bioremediation.
Troubleshooting Guides
This section addresses common issues encountered during chloronitrophenol degradation experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no degradation of the target chloronitrophenol. | 1. Sub-optimal environmental conditions: Incorrect pH, temperature, or oxygen levels. 2. Inhibition by high substrate concentration: The concentration of the chloronitrophenol is too high, leading to toxicity. 3. Lack of essential nutrients: The growth medium may be deficient in essential nutrients for the microorganisms. 4. Microbial culture is not adapted: The microbial culture may not be acclimated to the specific chloronitrophenol or its concentration. | 1. Optimize conditions: Adjust the pH to a neutral range (around 7.0) and the temperature to the optimal range for the specific microorganism (typically 30-37°C).[9][10] Ensure adequate aeration for aerobic degradation. 2. Reduce substrate concentration: Start with a lower concentration of the chloronitrophenol and gradually increase it as the microbial population adapts.[6] 3. Amend the medium: Supplement the medium with essential nutrients like nitrogen and phosphorus sources.[9] 4. Acclimatize the culture: Gradually expose the microbial culture to increasing concentrations of the chloronitrophenol over a period of time.[6] |
| Degradation starts but then stops or slows down significantly. | 1. Accumulation of toxic intermediates: The degradation pathway may be blocked, leading to the buildup of toxic metabolic byproducts. 2. Depletion of a co-substrate: If the degradation is co-metabolic, the primary substrate may have been exhausted. 3. Changes in pH: Microbial metabolism can alter the pH of the medium, moving it away from the optimal range. | 1. Analyze for intermediates: Use analytical techniques like HPLC or GC-MS to identify and quantify any accumulating intermediates. Consider using a microbial consortium with diverse metabolic capabilities to break down intermediates. 2. Replenish the co-substrate: If co-metabolism is suspected, add more of the primary growth substrate. 3. Monitor and buffer pH: Regularly monitor the pH of the culture and use buffers to maintain it within the optimal range.[9] |
| Inconsistent results between replicate experiments. | 1. Inhomogeneous inoculum: The microbial inoculum may not be uniformly distributed. 2. Variability in experimental setup: Slight differences in temperature, pH, or substrate concentration between replicates. 3. Contamination: Contamination of the culture with other microorganisms. | 1. Ensure proper mixing: Thoroughly mix the inoculum before dispensing it into the experimental units. 2. Standardize procedures: Carefully control all experimental parameters to ensure consistency across replicates. 3. Maintain aseptic techniques: Use sterile techniques throughout the experiment to prevent contamination. |
| Bioaugmentation fails in soil microcosms. | 1. Competition with indigenous microorganisms: The introduced microorganisms may be outcompeted by the native soil microflora.[5][11] 2. Predation or parasitism: The introduced microbes may be consumed by protozoa or infected by bacteriophages present in the soil. 3. Poor bioavailability of the pollutant: The chloronitrophenol may be strongly adsorbed to soil particles and not accessible to the microorganisms. | 1. Increase inoculum density: A higher initial number of introduced microorganisms may improve their chances of establishment. 2. Use microbial consortia: Consortia are often more resilient and adaptable to complex soil environments. 3. Enhance bioavailability: Consider the addition of biosurfactants to increase the solubility and availability of the chloronitrophenol. |
Data Presentation
Table 1: Effect of pH and Temperature on 4-Nitrophenol (4-NP) Degradation by Pseudomonas sp. YPS3
| Parameter | Condition | Degradation Efficiency (%) | Reference |
| pH | 7 | >98 | [10] |
| Temperature (°C) | 35 | >98 | [10] |
| Temperature (°C) | 37 | Optimal | [10] |
Table 2: Degradation of 4-Chloro-2-nitrophenol (4C2NP) at Different pH Values
| pH | Degradation after 5 mins (%) | Reference |
| 3 | 77.35 | [14] |
| 7 | 99.03 | [14] |
| 9 | 99.64 | [14] |
Table 3: Degradation of Monochlorophenols (MCPs) by a Defined Microbial Consortium
| Compound (Initial Conc.) | Degradation after 168h (%) | Reference |
| 3-Chlorophenol (200 mg/L) | 67 | [6] |
| 3-Chlorophenol (250 mg/L) | 24 | [6] |
| 4-Chlorophenol (200 mg/L) | 63 | [6] |
| 4-Chlorophenol (250 mg/L) | 63 | [6] |
Experimental Protocols
Protocol 1: Isolation and Enrichment of Chloronitrophenol-Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of degrading a specific chloronitrophenol from a contaminated soil or water sample.
Materials:
-
Contaminated soil or water sample
-
Minimal Salts Medium (MSM)
-
Target chloronitrophenol (e.g., 4-chloro-2-nitrophenol)
-
Sterile flasks, petri dishes, and pipettes
-
Incubator shaker
-
Autoclave
Procedure:
-
Enrichment:
-
Prepare MSM and add the target chloronitrophenol as the sole carbon source at a specific concentration (e.g., 50 mg/L).
-
Inoculate the medium with a small amount of the soil or water sample.
-
Incubate the flask on a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[15]
-
After a period of incubation (e.g., 7 days), transfer an aliquot of the culture to a fresh flask of the same medium.
-
Repeat this transfer several times to enrich for microorganisms that can utilize the chloronitrophenol.[15][16]
-
-
Isolation:
-
After significant growth is observed in the enrichment culture, perform serial dilutions of the culture.
-
Plate the dilutions onto MSM agar plates containing the target chloronitrophenol.
-
Incubate the plates until distinct colonies appear.
-
Select individual colonies and re-streak them onto fresh plates to obtain pure cultures.[4][17]
-
-
Confirmation:
-
Inoculate a pure culture into liquid MSM with the chloronitrophenol as the sole carbon source.
-
Monitor the degradation of the compound over time using analytical methods like HPLC or spectrophotometry.
-
Protocol 2: Analysis of Chloronitrophenol Concentration by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of chloronitrophenols in water and soil samples.
Materials:
-
Water or soil sample
-
Extraction solvent (e.g., dichloromethane)
-
Sodium sulfate (for drying)
-
Solid Phase Extraction (SPE) cartridges (for water samples)
-
GC-MS system
Procedure:
-
Sample Preparation (Water):
-
Pass a known volume of the water sample through an SPE cartridge to extract the chloronitrophenols.[18]
-
Elute the analytes from the cartridge with a suitable solvent.
-
-
Sample Preparation (Soil):
-
GC-MS Analysis:
-
Inject a small volume of the prepared extract into the GC-MS system.
-
The gas chromatograph separates the different compounds in the sample.
-
The mass spectrometer identifies and quantifies the chloronitrophenols based on their mass spectra.[19]
-
Visualizations
Caption: Experimental workflow for microbial degradation of chloronitrophenols.
Caption: Generalized aerobic degradation pathways for chloronitrophenols.
Caption: Troubleshooting logic for low chloronitrophenol degradation.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in degradation of chloronitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Multi-substrate biodegradation of chlorophenols by defined microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Construction of microbial consortia for microbial degradation of complex compounds [frontiersin.org]
- 9. openjournalsnigeria.org.ng [openjournalsnigeria.org.ng]
- 10. Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current and emerging trends in bioaugmentation of organic contaminated soils: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradation of p-nitrophenol by a member of the genus Brachybacterium, isolated from the river Ganges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Characterization of Phenol-Degrading Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring of an Alkaline 2,4,6-Trichlorophenol-Degrading Enrichment Culture by DNA Fingerprinting Methods and Isolation of the Responsible Organism, Haloalkaliphilic Nocardioides sp. Strain M6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. www2.gov.bc.ca [www2.gov.bc.ca]
avoiding the formation of dark colored byproducts in nitrophenol synthesis
Welcome to the technical support center for nitrophenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, with a specific focus on avoiding the formation of dark-colored byproducts.
Troubleshooting Guide: Dark-Colored Byproduct Formation
The appearance of a dark brown or black reaction mixture is a common issue in nitrophenol synthesis, often indicating the formation of undesirable byproducts. This guide provides a systematic approach to identifying and mitigating the root causes.
Problem: Reaction mixture turns dark brown or black.
Possible Causes & Solutions:
| Observation | Potential Cause | Recommended Action |
| Dark color appears immediately upon addition of nitric acid. | Localized overheating and excessive oxidation. The nitration of phenol is highly exothermic. | Ensure slow, dropwise addition of nitric acid with efficient stirring and external cooling (ice bath). Maintain a low reaction temperature, ideally between 20-30°C. |
| The reaction mixture gradually darkens over time. | Formation of polymeric tars and polynitrated compounds. This can be exacerbated by prolonged reaction times or higher temperatures. | Monitor the reaction progress using TLC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times. |
| The final product is a dark, viscous oil or a solid with dark particles. | Presence of quinone-type impurities and other colored byproducts. Phenol is susceptible to oxidation, which can lead to the formation of benzoquinone and other colored species.[1] | Consider using a milder nitrating agent or a modified procedure. Purification via steam distillation can be effective in separating the more volatile o-nitrophenol from less volatile byproducts. Recrystallization of the p-nitrophenol from a suitable solvent can also remove colored impurities. The use of sodium bisulphite during workup can help to reduce quinone impurities.[2][3] |
| A black suspension forms at the outlet of a flow reactor. | Polymerization. This is a known side reaction in nitration. | In some cases, using a slight excess of nitric acid may reduce polymerization.[4] Optimizing residence time and temperature in the flow reactor is also crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of dark-colored byproducts in nitrophenol synthesis?
A1: The dark coloration is primarily due to the formation of tars, polynitrated phenols (such as dinitrophenols and trinitrophenols), and quinone-type impurities.[1][2] These byproducts arise from side reactions like oxidation and polymerization that occur alongside the desired nitration.
Q2: How does temperature affect the formation of byproducts?
A2: Higher temperatures increase the rate of all reactions, including the side reactions that lead to dark byproducts. The nitration of phenol is exothermic, and poor temperature control can lead to localized "hot spots" where byproduct formation is accelerated. Lowering the reaction temperature generally favors the desired mononitration and reduces the formation of polynitrated and polymeric impurities.
Q3: Can the concentration of nitric acid influence the color of the reaction?
A3: Yes. Using highly concentrated nitric acid can lead to more aggressive nitration and oxidation, increasing the likelihood of forming dinitro- and trinitrophenols, as well as oxidative decomposition products. Using a more dilute solution of nitric acid can help to control the reaction and minimize these side products.
Q4: My crude product is dark. What is the best way to purify it?
A4: For a mixture of ortho- and para-nitrophenols, steam distillation is a common and effective method. o-Nitrophenol is volatile with steam, while p-nitrophenol and the dark, tarry byproducts are not. The p-nitrophenol can then be purified from the non-volatile residue by recrystallization, often from a dilute acid solution or water.[5][6] The use of activated carbon during recrystallization can also help to remove colored impurities.
Q5: Is there a way to prevent the formation of these byproducts from the start?
A5: Careful control of reaction conditions is key. This includes:
-
Maintaining a low reaction temperature (e.g., 20-30°C).
-
Slow, controlled addition of the nitrating agent with vigorous stirring.
-
Using a concentration of nitric acid that is sufficient for the reaction but not excessively high.
-
Monitoring the reaction and stopping it once the starting material is consumed.
Data Presentation
The following table summarizes the effect of nitric acid concentration and temperature on the yield of nitrophenols, based on data from a study on the economical synthesis of these compounds. Lower temperatures and more dilute nitric acid were found to be favorable for achieving a high yield of the desired products.
| Nitric Acid Conc. (%) | Temperature (°C) | o/p-Nitrophenol Yield (%) |
| 50 | 40 | 48 |
| 50 | 30 | 51 |
| 50 | 20 | 55 |
| 40 | 40 | 54 |
| 40 | 30 | 66 |
| 40 | 20 | 72 |
| 32.5 | 30 | 82 |
| 32.5 | 20 | 91 |
Data adapted from "Economical Synthesis of Nitrophenols under Controlled Physical Parameters".
Experimental Protocols
High-Purity Nitrophenol Synthesis (Minimizing Byproducts)
This protocol is designed to favor the formation of mononitrophenols while minimizing the side reactions that lead to dark-colored impurities.
Materials:
-
Phenol
-
Nitric Acid (32.5% aqueous solution)
-
Ice
-
Dichloromethane
-
Sodium Sulfate (anhydrous)
-
Apparatus for steam distillation
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place the desired amount of phenol. Immerse the flask in an ice-water bath to maintain a low temperature.
-
Nitration: Slowly add a 32.5% aqueous solution of nitric acid dropwise to the stirred phenol. Monitor the temperature closely and ensure it does not rise above 25°C. The slow addition and efficient cooling are critical to prevent overheating and the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the phenol spot has disappeared.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane. Shake the funnel to extract the nitrophenols into the organic layer. Separate the layers and wash the organic layer with cold water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Solvent Removal: Remove the dichloromethane by rotary evaporation to obtain the crude product mixture of o- and p-nitrophenol.
-
Purification:
-
Steam Distillation: Subject the crude product to steam distillation. The o-nitrophenol will co-distill with the steam and can be collected as a yellow solid.
-
Recrystallization: The p-nitrophenol will remain in the distillation flask. It can be purified by recrystallizing from hot water or dilute acid. If significant color remains, a small amount of activated carbon can be added during recrystallization and then filtered off.
-
Visualizations
Caption: Reaction pathway for the nitration of phenol, highlighting the formation of desired products and undesired byproducts.
Caption: A step-by-step workflow for the synthesis and purification of nitrophenols, designed to minimize byproduct formation.
Caption: A logical troubleshooting guide for addressing the formation of dark-colored byproducts during nitrophenol synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]
- 3. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 4. corning.com [corning.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
Validation & Comparative
A Comparative Guide to 3-Chloro-5-nitrophenol Reference Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 3-Chloro-5-nitrophenol reference standards. The information presented is intended to assist researchers in selecting the most suitable standard for their quantitative analysis needs, with a focus on purity, available documentation, and analytical methodologies.
Performance Comparison of this compound Reference Standards
The selection of a reliable reference standard is paramount for achieving accurate and reproducible results in quantitative analytical studies. Key performance indicators for a reference standard include its certified purity and the availability of comprehensive analytical documentation. While obtaining Certificates of Analysis (COAs) from all major suppliers without specific lot numbers proves challenging, this guide compiles available information to offer a comparative overview.
| Supplier/Product | CAS Number | Stated Purity | Analytical Method on COA | Certificate of Analysis (COA) |
| Leyan | 618-63-3 | 97.72% | HPLC | Readily Available Online |
| Sigma-Aldrich | 618-63-3 | ≥95% or 97% (product dependent)[1][2] | Not specified on product page | Available upon request with lot number[1][2] |
| ChemScene | 618-63-3 | ≥95%[3] | Not specified on product page | Available upon request with lot number[4] |
| Ambeed | 618-63-3 | Not specified | Not specified on product page | Available upon request with lot number |
| Aromsyn | 618-63-3 | NLT 98% | Not specified on product page | Batch-specific COA provided |
| Clearsynth | 618-63-3 | Not specified | HPLC mentioned as an application[5] | Available upon request with lot number[5] |
Note: The purity values listed are as stated on the supplier's website or in the available Certificate of Analysis. For the most accurate and lot-specific data, it is crucial to obtain the Certificate of Analysis for the particular batch of the reference standard you intend to purchase.
Experimental Protocols for Quantitative Analysis
Accurate quantification of this compound requires robust and validated analytical methods. Based on established methodologies for related phenolic compounds, the following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are provided as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for determining the purity of a this compound reference standard.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (a wavelength around 280 nm is a reasonable starting point).
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested and prepare a solution in the mobile phase at a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis and Data Interpretation:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine its concentration from the calibration curve.
-
The purity of the sample is calculated as the percentage of the measured concentration relative to the expected concentration.
Gas Chromatography (GC-FID) Protocol
This method can be used as an alternative or confirmatory technique for purity assessment.
1. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen
-
This compound reference standard
-
Solvent for dissolution (e.g., Acetone or Methanol, GC grade)
-
Volumetric flasks, pipettes, and syringes
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized based on initial runs.
-
Carrier Gas Flow: 1-2 mL/min
-
Injection Mode: Split or splitless, depending on the concentration.
3. Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 1 mg/mL in acetone).
-
Prepare working standards by dilution.
-
Prepare the sample to be tested at a similar concentration.
4. Analysis and Data Interpretation:
-
Inject the standards and the sample.
-
Identify the peak corresponding to this compound based on its retention time.
-
The purity can be estimated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be used.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the key workflows.
References
Interpreting the 1H NMR Spectrum of 3-Chloro-5-nitrophenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the predicted 1H NMR spectrum of 3-Chloro-5-nitrophenol, offering a valuable comparison for experimental data. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, supported by established empirical data.
Predicted 1H NMR Data for this compound
The predicted 1H NMR spectral data for this compound is summarized in the table below. These values are estimated based on the principle of additivity of substituent effects on the chemical shifts of aromatic protons, using a base value for benzene of 7.27 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Coupling Constant (J, Hz) |
| H2 | 7.59 | triplet (t) | 1H | J(H2-H4) ≈ 2.5 Hz, J(H2-H6) ≈ 2.5 Hz |
| H4 | 7.42 | triplet (t) | 1H | J(H4-H2) ≈ 2.5 Hz, J(H4-H6) ≈ 2.5 Hz |
| H6 | 7.09 | triplet (t) | 1H | J(H6-H2) ≈ 2.5 Hz, J(H6-H4) ≈ 2.5 Hz |
| OH | 5.0 - 6.0 | singlet (s, broad) | 1H | - |
Experimental Protocols: Predicting the 1H NMR Spectrum
The prediction of the 1H NMR spectrum of this compound is based on established empirical parameters that quantify the effect of various substituents on the chemical shifts of protons on a benzene ring. The methodology involves the following steps:
-
Structural Analysis : The molecule, this compound, is a trisubstituted benzene ring. The positions of the substituents determine the chemical environment of the remaining aromatic protons. The protons at positions 2, 4, and 6 are chemically non-equivalent due to the different electronic effects of the neighboring substituents.
-
Prediction of Splitting Patterns : The splitting pattern of each aromatic proton is determined by the number of neighboring protons and the nature of their coupling. In this case, each of the three aromatic protons (H2, H4, and H6) is meta to the other two. Meta coupling (a four-bond coupling, ⁴J) is typically small, in the range of 2-3 Hz.[1] Since each proton is coupled to two other equivalent protons, they are all predicted to appear as triplets. The hydroxyl proton does not typically couple with the aromatic protons and appears as a broad singlet.
-
Prediction of Chemical Shifts : The chemical shift of each aromatic proton is estimated using the additive model. This model starts with the chemical shift of benzene (δ ≈ 7.27 ppm) and adds the empirically determined substituent chemical shift (SCS) increments for each substituent based on its position (ortho, meta, or para) relative to the proton .
The following substituent effect parameters were used for the calculation:
| Substituent | Ortho effect (ppm) | Meta effect (ppm) | Para effect (ppm) |
| -OH | -0.50 | -0.14 | -0.4 |
| -Cl | 0.02 | -0.02 | -0.04 |
| -NO₂ | 0.95 | 0.17 | 0.33 |
Calculations:
-
δ(H2) = 7.27 (Benzene) + S(ortho-OH) + S(para-Cl) + S(meta-NO₂) = 7.27 - 0.50 - 0.04 + 0.17 = 7.59 ppm
-
δ(H4) = 7.27 (Benzene) + S(meta-OH) + S(meta-Cl) + S(ortho-NO₂) = 7.27 - 0.14 - 0.02 + 0.95 = 7.42 ppm
-
δ(H6) = 7.27 (Benzene) + S(ortho-Cl) + S(meta-OH) + S(para-NO₂) = 7.27 + 0.02 - 0.14 + 0.33 = 7.09 ppm
The chemical shift of the phenolic hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature, but typically appears in the range of 5.0-6.0 ppm.
Visualization of Spin-Spin Coupling
The following diagram illustrates the spin-spin coupling interactions between the aromatic protons of this compound.
Caption: Spin-spin coupling in this compound.
This comprehensive guide provides a robust theoretical framework for interpreting the 1H NMR spectrum of this compound. By comparing experimentally obtained spectra with these predicted values and patterns, researchers can confidently verify the structure of this and similar substituted aromatic compounds.
References
Comparative Analysis of Analytical Methods for 3-Chloro-5-nitrophenol
A guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation of 3-Chloro-5-nitrophenol and a comparison with alternative analytical techniques.
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. Furthermore, it offers an objective comparison of mass spectrometry with other common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), for the identification and quantification of this compound.
Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the established fragmentation rules for its constituent functional groups: a chlorinated aromatic ring, a nitro group, and a hydroxyl group. The molecular weight of this compound is 173.55 g/mol .[1]
The major fragmentation pathways in electron ionization (EI) mass spectrometry are expected to involve the loss of the nitro group, chlorine, and carbon monoxide.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 173/175 | [M]⁺ | - | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 143/145 | [M - NO]⁺ | NO (30 Da) | Loss of nitric oxide from the molecular ion. |
| 127/129 | [M - NO₂]⁺ | NO₂ (46 Da) | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |
| 137 | [M - Cl]⁺ | Cl (35/37 Da) | Loss of a chlorine radical. |
| 109 | [M - NO₂ - CO]⁺ | NO₂ + CO (74 Da) | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion, characteristic of phenols. |
| 99 | [M - Cl - NO]⁺ | Cl + NO (65 Da) | Loss of nitric oxide from the [M - Cl]⁺ ion. |
| 81 | [C₅H₂O]⁺ | Cl + NO₂ + H₂O | Further fragmentation of the aromatic ring. |
Comparison of Analytical Methodologies
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of mass spectrometry with other relevant techniques.
Table 2: Comparison of Performance Characteristics of Analytical Methods for Phenolic Compounds
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | 0.02 - 2.5 µg/L (for chlorophenols) | Not widely reported | >0.99 | <15 | 80-120 |
| HPLC-UV | Separation by liquid chromatography, detection by UV-Vis absorption. | 0.96 - 3.40 ng/mL (for nitrophenols)[2] | 3.21 - 11.33 ng/mL (for nitrophenols)[2] | >0.99[2] | <15[2] | 90-112[2] |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | 0.1 - 0.3 ppm (for nitrophenols) | 0.3 - 1.0 ppm (for nitrophenols) | >0.999[3] | <10 | 97.8 - 103.2[3] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | 1 x 10⁻⁵ M (for nitrophenols)[4] | Not widely reported | Not widely reported | <5 | Not widely reported |
Note: The performance data presented is for closely related chlorophenol and nitrophenol compounds and should be considered as an estimation for this compound. Method validation for the specific analyte is essential.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical experimental protocols for the analysis of chloronitrophenols using the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) at an acidic pH is performed. The organic extract is then dried and may be concentrated. Derivatization, for instance with acetic anhydride or a silylating agent like BSTFA, is often employed to improve the volatility and chromatographic behavior of phenolic compounds.[5]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Splitless injection at 250°C.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan mode (e.g., m/z 40-300) for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation: Aqueous samples can be directly injected after filtration. For trace analysis, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.[2]
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). For example, an isocratic mobile phase of 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) can be used.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar to HPLC, with careful consideration to use mobile phase compatible solvents for the final sample solution.
-
LC Conditions: Similar to HPLC, often using columns with smaller particle sizes (e.g., < 2 µm) for improved resolution and speed (UHPLC).
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) is common, typically in negative ion mode for phenolic compounds.
-
Mass Analyzer: Triple quadrupole or Q-TOF.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.
-
Capillary Electrophoresis (CE)
-
Sample Preparation: Samples are typically dissolved in the background electrolyte and filtered before injection.
-
CE Conditions:
-
Capillary: A fused-silica capillary (e.g., 50 cm total length, 50 µm i.d.).
-
Background Electrolyte (BGE): A buffer solution, for example, 20 mM phosphate buffer at pH 8.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Typically UV detection at a suitable wavelength.
-
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI mass spectrometry fragmentation of this compound.
Comparative Workflow of Analytical Methods
Caption: Generalized workflow for the analysis of this compound.
References
A Comparative Guide to the Reactivity of 3-Chloro-5-nitrophenol and Its Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted phenols is paramount for the rational design of synthetic routes and the development of novel chemical entities. This guide provides an objective comparison of the chemical reactivity of 3-Chloro-5-nitrophenol and its isomers, supported by established principles of organic chemistry and available experimental data.
Factors Influencing Reactivity
The reactivity of chloronitrophenol isomers is primarily governed by the interplay of the electronic and steric effects of the hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) substituents on the aromatic ring.
-
Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring through resonance, particularly at the ortho and para positions. It is an ortho, para-director in electrophilic aromatic substitution (EAS).
-
Chloro Group (-Cl): An ortho, para-director that is deactivating overall. It withdraws electron density through its inductive effect but can donate electron density via resonance.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director in electrophilic aromatic substitution and a strong activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.
Caption: Key factors governing the reactivity of chloronitrophenol isomers.
Comparative Reactivity Analysis
The position of the chloro and nitro groups relative to the hydroxyl group and to each other significantly impacts the overall reactivity of the molecule in different reaction types.
Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity (lowering the pKa).
| Compound | Predicted/Experimental pKa | Reference |
| Phenol | 9.98 | [1] |
| 3-Nitrophenol | 8.18 | [1] |
| 4-Nitrophenol | 6.96 | [1] |
| 2-Nitrophenol | 7.05 | [1] |
| This compound | 7.38 (Predicted) | [2] |
| 4-Chlorophenol | 9.3 | [3] |
| 2,4-Dinitrophenol | 4.5 | [3] |
| 2,4,6-Trinitrophenol | 0.5 | [3] |
Analysis:
-
The nitro group significantly increases the acidity of phenol, as seen by the lower pKa values of the nitrophenol isomers compared to phenol.
-
The predicted pKa of this compound (7.38) suggests it is a moderately strong acid, more acidic than 3-nitrophenol but less acidic than 4-nitrophenol. The presence of two electron-withdrawing groups (chloro and nitro) contributes to this increased acidity.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group (in this case, the chloride ion) on the aromatic ring. The reaction rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.
Predicted Reactivity Order for SNAr (Displacement of Chloride):
Isomers with the nitro group ortho or para to the chlorine atom are expected to be the most reactive towards nucleophilic substitution.
-
2-Chloro-4-nitrophenol & 4-Chloro-2-nitrophenol: High reactivity due to the nitro group being para and ortho, respectively, to the chlorine, effectively stabilizing the Meisenheimer complex.
-
2-Chloro-6-nitrophenol: High reactivity, with the nitro group ortho to the chlorine.
-
This compound: Lower reactivity. The nitro group is meta to the chlorine and thus cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
Other isomers: Reactivity will depend on the relative positions of the nitro group and chlorine.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The hydroxyl group is a strong activator and ortho, para-director, while the chloro and nitro groups are deactivating. The regioselectivity and rate of EAS will be a result of the combined effects of these substituents.
Predicted Reactivity for EAS:
-
This compound: The hydroxyl group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Position 2 is sterically hindered by two adjacent substituents. Positions 4 and 6 are activated by the hydroxyl group. The deactivating nitro and chloro groups will slow down the reaction compared to phenol itself.
-
Isomers with ortho/para nitro and chloro groups to the hydroxyl group: These isomers will be generally less reactive towards EAS due to the strong deactivating nature of the nitro group at positions that would otherwise be activated by the hydroxyl group.
Experimental Protocols
The following are generalized protocols for the comparative analysis of the reactivity of chloronitrophenol isomers.
Protocol 1: Comparison of Nucleophilic Aromatic Substitution Rates
This protocol describes a method to compare the rates of reaction of different chloronitrophenol isomers with a nucleophile, such as sodium methoxide.
Objective: To determine the relative rate constants for the nucleophilic substitution of the chloro group in different chloronitrophenol isomers.
Materials:
-
This compound and its isomers
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol
-
Quenching solution (e.g., dilute HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Prepare stock solutions of each chloronitrophenol isomer and sodium methoxide in anhydrous methanol of known concentrations.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C) in the thermostated vessel.
-
Initiate the reaction by mixing the isomer solution with the sodium methoxide solution. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining chloronitrophenol isomer and the formed product.
-
Plot the concentration of the reactant versus time and determine the initial rate of the reaction.
-
Calculate the rate constant (k) for each isomer under the same reaction conditions.
Protocol 2: Comparison of Electrophilic Aromatic Substitution (Nitration)
This protocol outlines a method to compare the product distribution of the nitration of different chloronitrophenol isomers.
Objective: To determine the regioselectivity of nitration for different chloronitrophenol isomers.
Materials:
-
This compound and its isomers
-
Nitrating mixture (a carefully prepared mixture of concentrated nitric acid and sulfuric acid)
-
Inert solvent (e.g., dichloromethane)
-
Ice bath
-
Sodium bicarbonate solution (for workup)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Dissolve a known amount of a chloronitrophenol isomer in the inert solvent and cool the solution in an ice bath.
-
Slowly add the nitrating mixture dropwise to the cooled solution with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture over ice.
-
Neutralize the mixture with sodium bicarbonate solution and extract the organic products with the solvent.
-
Dry the organic layer over the drying agent and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS to identify and quantify the different dinitrochlorophenol isomers formed.
References
Validating the Purity of Synthesized 3-Chloro-5-nitrophenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-Chloro-5-nitrophenol, a key intermediate in various synthetic pathways. We present a detailed examination of High-Performance Liquid Chromatography (HPLC) and compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data.
Performance Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on a variety of factors, including sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of nitrophenols, providing a basis for selecting the most appropriate technique for your research needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.998[2] | Established from calibration curve |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL (for various nitrophenols)[3] | Analyte dependent, typically low ng/mL | Estimated from calibration curve |
| Limit of Quantitation (LOQ) | 0.07 - 0.51 ng/mL (for various nitrophenols)[3] | Analyte dependent, typically low ng/mL | Estimated from calibration curve |
| Precision (%RSD) | < 5.5% (Intra- & Inter-day)[3] | < 10.7% (Intra- & Inter-day)[2] | Method and concentration dependent |
| Recovery (%) | 90 - 112%[4] | 92.1%[2] | Method and matrix dependent |
| Selectivity | High | Very High | Low to Moderate |
| Typical Run Time | 5 - 20 minutes | 10 - 30 minutes | < 1 minute per sample |
| Sample Derivatization | Not usually required | Often required for nitrophenols[3] | Not required |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Purity
This section details a standard protocol for the purity analysis of this compound using HPLC.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
-
Synthesized this compound sample
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified to a pH of ~3 with phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the primary standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the purity validation process and the experimental workflow for HPLC analysis.
References
A Comparative Guide to 3-Chloro-5-nitrophenol and Alternative Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical standard for 3-Chloro-5-nitrophenol with suitable alternatives, offering insights into their chemical purity and physical properties. The information herein is intended to assist researchers in selecting the most appropriate reference material for their specific analytical needs, supported by established experimental protocols for quality assessment.
Product Comparison
A critical aspect of selecting an analytical standard is a thorough evaluation of its purity and physical characteristics against other available options. The following table summarizes the key specifications for this compound and three alternative chloronitrophenol and dinitrophenol standards, based on data from representative Certificates of Analysis and product specification sheets.
| Parameter | This compound | 2-Chloro-4-nitrophenol | 4-Chloro-3-nitrophenol | 2,4-Dinitrophenol |
| CAS Number | 618-63-3 | 619-08-9 | 610-78-6 | 51-28-5 |
| Molecular Formula | C₆H₄ClNO₃ | C₆H₄ClNO₃ | C₆H₄ClNO₃ | C₆H₄N₂O₅ |
| Molecular Weight | 173.55 g/mol [1] | 173.55 g/mol | 173.55 g/mol | 184.11 g/mol |
| Purity (by HPLC/GC) | ≥95% to 99.70% | ≥96.0% to 97% | 98% to ≥98.5% | Analytical Standard Grade |
| Appearance | Off-white to pink or gray solid | White to pale cream/yellow/brown/gray powder | Yellow to brown crystals or powder | Solid yellow crystals |
| Melting Point | 147 °C | 105-116 °C | 124.5-130.5 °C | 108-112 °C |
Experimental Protocols
Accurate and reproducible analysis of these standards is crucial for their certification and use in quantitative studies. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly employed for the analysis of nitrophenolic compounds.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for assessing the purity of non-volatile or thermally labile compounds like chloronitrophenols.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Isocratic Method:
-
Mobile Phase: A mixture of 0.01 M aqueous phosphoric acid and acetonitrile (e.g., 80:20 v/v)[2]. The pH of the mobile phase should be controlled (typically between 3.0 and 5.0) to ensure consistent ionization of the phenolic group.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: UV detection at 254 nm or a wavelength of maximum absorbance for the specific compound (e.g., 266 nm)[2].
-
Injection Volume: 10-20 µL
Gradient Method: For complex samples containing multiple isomers or impurities, a gradient elution may provide better resolution.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A linear gradient starting from a lower percentage of Mobile Phase B and increasing over time to elute more retained compounds. The specific gradient profile will depend on the exact mixture of analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is sometimes employed, but direct analysis is also possible.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD)
-
Fused-silica capillary column (e.g., DB-5, CP-Sil 8 CB, or equivalent; 30-50 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness)[3]
-
Data acquisition and processing software
GC-FID (for underivatized phenols):
-
Injector Temperature: 250 °C[3]
-
Detector Temperature: 325 °C[4]
-
Oven Temperature Program: Initial temperature of 50-90 °C, hold for a few minutes, then ramp at a rate of 8-10 °C/min to a final temperature of 220-270 °C, and hold for a final period[3][4][5].
-
Injection Mode: Splitless
GC-ECD (often for derivatized or halogenated phenols): The ECD is highly sensitive to halogenated compounds like chloronitrophenols.
-
Makeup Gas: Nitrogen[4]
-
Injector Temperature: 250 °C[4]
-
Oven Temperature Program: A suitable temperature program would be similar to the GC-FID method, but may require optimization for the specific analytes.
-
Injection Mode: Splitless
Sample Preparation: Dissolve the standard in a volatile solvent compatible with GC analysis (e.g., methylene chloride, toluene, or isooctane). Ensure the final concentration is within the linear range of the detector.
Workflow and Certification Process
The certification of an analytical standard is a rigorous process that ensures its identity, purity, and stability. The following diagram illustrates a typical workflow for the quality control and certification of a chemical reference material.
References
cross-validation of analytical methods for 3-Chloro-5-nitrophenol
A Comparative Guide to Analytical Methods for the Cross-Validation of 3-Chloro-5-nitrophenol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of this compound is critical for various applications, from environmental monitoring to pharmaceutical impurity profiling. The cross-validation of analytical methods ensures consistency and accuracy of results across different techniques or laboratories. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often a trade-off between sensitivity, precision, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for HPLC and GC methods for the analysis of nitrophenols. While specific data for this compound is limited, the presented data for structurally similar compounds provides a strong estimation of expected performance.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL[1] | <0.1 µg/mL (ECD/MS)[2] |
| Limit of Quantitation (LOQ) | 0.07 - 0.51 ng/mL[1] | <0.3 µg/mL (ECD/MS)[2] |
| Linearity Range | 5 - 200 ng/mL[1] | 0.5 - 100 µg/mL[2] |
| Precision (%RSD) | < 15% (Intra- & Inter-day)[1] | < 5%[2] |
| Accuracy (% Recovery) | 90 - 112%[1] | 95 - 105%[2] |
| Sample Derivatization | Not typically required. | Often required to improve volatility.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a procedure for the analysis of 2-Chloro-5-nitrophenol and is suitable for the quantification of this compound.[3][4]
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer.
-
Column: Newcrom R1 reverse-phase column.[4]
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile (A) and water (B).[3] A typical gradient could be:
-
0–5 min, 5% A
-
5–10 min, 5–20% A
-
10–20 min, 20–40% A
-
20–25 min, 40% A
-
-
For MS compatibility, the water should contain 0.1% formic acid. For UV detection, phosphoric acid can be used.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
-
Gas Chromatography (GC) Method
This method is a general procedure for the analysis of chlorophenols and nitrophenols and can be adapted for this compound.[5]
-
Instrumentation: Gas chromatograph with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID).
-
Column: Agilent CP-Sil 8 CB (for ECD) or CP-Sil 5 CB (for FID), 50 m x 0.32 mm, 0.12 µm film thickness.[5]
-
Carrier Gas: Helium at 190 kPa.[5]
-
Injector: Splitter, 10 mL/min, at 250 °C.[5]
-
Oven Temperature Program: 90 °C to 105 °C at 1 °C/min, then ramp to 162 °C at 3 °C/min.[5]
-
Detector Temperature: ECD at 300 °C, FID at 250 °C.[5]
-
Injection Volume: 5 µL.[5]
-
Sample Preparation and Derivatization:
-
For aqueous samples, perform a liquid-liquid extraction with toluene.
-
The combined organic extracts are then back-extracted into an aqueous potassium carbonate solution.
-
Acetic anhydride is added to the aqueous phase to derivatize the phenols.
-
The derivatized phenols are then extracted into petroleum ether.[5]
-
The petroleum ether phase is decanted, dried with anhydrous sodium sulfate, and is then ready for injection.[5]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different analytical techniques.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 4. 2-Chloro-5-nitrophenol | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
Navigating Regioselectivity in the Chlorination of m-Nitrophenol: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, controlling the regioselectivity of electrophilic aromatic substitution reactions is a cornerstone of efficient molecular synthesis. The chlorination of m-nitrophenol presents a classic case of competing directing effects, where the interplay of electronic and steric factors dictates the isomeric composition of the product mixture. This guide provides an objective comparison of chlorination methods for m-nitrophenol, supported by available experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.
The chlorination of m-nitrophenol is governed by the directing effects of its two substituents: the strongly activating, ortho-, para-directing hydroxyl group (-OH) and the strongly deactivating, meta-directing nitro group (-NO₂).[1][2][3] Both groups direct incoming electrophiles to the C2, C4, and C6 positions of the aromatic ring. Consequently, the reaction can potentially yield a mixture of 2-chloro-3-nitrophenol, 4-chloro-3-nitrophenol, and 6-chloro-3-nitrophenol (also known as 2-chloro-5-nitrophenol). The dominant product is a subject of debate, with some sources favoring 4-chloro-3-nitrophenol due to the powerful para-directing effect of the hydroxyl group, while others suggest that steric hindrance from the bulky nitro group favors the formation of 2-chloro-5-nitrophenol.[3][4]
This guide will explore the outcomes of traditional chlorination methods and compare them with modern catalytic approaches that offer enhanced regioselectivity.
Traditional Chlorination Methods: A Look at the Data
Direct chlorination of m-nitrophenol using common reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) often leads to a mixture of isomers. While specific quantitative data for the direct chlorination of m-nitrophenol is sparse in readily available literature, the general principles of electrophilic aromatic substitution and data from related nitrophenol isomers can provide insight.
For comparison, the chlorination of p-nitrophenol with N-chloronicotinamide has been shown to yield 2-chloro-4-nitrophenol as the major product, demonstrating the influence of the hydroxyl group's directing effect.[5] Kinetic studies on the chlorination of nitrophenol isomers with molecular chlorine indicated that the reactivity decreases in the order of 2-nitrophenol > 4-nitrophenol > 3-nitrophenol, with steric hindrance playing a significant role.
Table 1: Expected Products in the Chlorination of m-Nitrophenol
| Product Name | Position of Chlorination | Expected Influence |
| 4-Chloro-3-nitrophenol | C4 (para to -OH) | Electronically favored due to the strong para-directing effect of the hydroxyl group. |
| 2-Chloro-5-nitrophenol | C6 (ortho to -OH) | Electronically favored, but potentially sterically hindered by the adjacent nitro group. |
| 2-Chloro-3-nitrophenol | C2 (ortho to -OH) | Electronically favored, but potentially the most sterically hindered position between the two existing substituents. |
Alternative Methods: The Rise of Catalyst-Controlled Regioselectivity
Modern synthetic chemistry offers powerful catalytic methods to overcome the inherent regioselectivity of substrates. For the chlorination of phenols, several catalyst systems have been developed to selectively direct chlorination to either the ortho or para position with high fidelity. While these studies have not exclusively focused on m-nitrophenol, they present a compelling alternative to traditional methods.
Catalytic Systems for Regioselective Chlorination of Phenols:
-
Thiourea and Selenoether Catalysts with N-Chlorosuccinimide (NCS): Research has demonstrated that specific thiourea and selenoether catalysts can effectively reverse the innate para-selectivity of phenol chlorination, leading to a high preference for the ortho-product.[1][2][6] Conversely, other catalysts can be employed to enhance the formation of the para-isomer.[2] These systems operate through the formation of a catalyst-NCS complex that modulates the presentation of the electrophilic chlorine to the aromatic ring.
-
Sulfur-Containing Catalysts with Sulfuryl Chloride (SO₂Cl₂): The use of various sulfur-containing catalysts, often in conjunction with a Lewis acid, has been shown to provide excellent para-selectivity in the chlorination of a range of phenols.[7][8] This method is attractive for its high efficiency and the potential for solvent-free conditions.
The application of these catalytic methods to m-nitrophenol could potentially allow for the selective synthesis of either 4-chloro-3-nitrophenol or 2-chloro-5-nitrophenol, a significant advantage over non-catalyzed reactions that yield isomeric mixtures.
Experimental Protocols
General Procedure for Catalyst-Controlled Chlorination of a Phenol with NCS
This protocol is a generalized procedure based on reported methods for regioselective chlorination of phenols.[6]
Materials:
-
Phenolic substrate (e.g., m-nitrophenol)
-
N-Chlorosuccinimide (NCS)
-
Thiourea or Selenoether catalyst
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phenolic substrate and the catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add N-chlorosuccinimide portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., a low-polarity silarylene phase).
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, derivatize the phenolic products to improve their volatility and chromatographic behavior.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50 to 300.
The identification of the different chloro-m-nitrophenol isomers can be achieved by comparing their retention times and mass spectra with those of authentic standards or by detailed analysis of their fragmentation patterns.
Visualizing the Reaction Pathways
The regioselectivity in the chlorination of m-nitrophenol is a direct consequence of the stability of the intermediate carbocation (arenium ion) formed during the electrophilic attack.
Caption: Electrophilic chlorination pathways of m-nitrophenol.
The experimental workflow for a catalyst-controlled chlorination is crucial for achieving high regioselectivity.
Caption: Experimental workflow for catalytic chlorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US4827047A - Chlorination of nitrophenols - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Chloro-5-nitrophenol: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 3-Chloro-5-nitrophenol, tailored for researchers, scientists, and drug development professionals.
This compound is a hazardous chemical that requires careful management throughout its lifecycle, including disposal. Improper disposal can lead to environmental contamination and pose significant health risks. Adherence to the following procedures will ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedure: A Step-by-Step Approach
The disposal of this compound should not be taken lightly. The following steps provide a clear protocol for its safe management as hazardous waste, from the point of generation to its final collection for disposal.
Step 1: Waste Identification and Segregation
Immediately classify any material contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated materials such as pipette tips, gloves, and weighing paper.
Crucially, this waste must be segregated from other laboratory waste streams at the point of generation. Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility. In particular, keep it separate from:
-
Acids
-
Bases
-
Oxidizing agents
-
Flammable solvents
Step 2: Selecting the Appropriate Waste Container
Choose a waste container that is compatible with chlorinated and nitrated phenolic compounds.
-
For solid waste: Use a clearly labeled, sealable, and robust plastic container.
-
For liquid waste (e.g., solutions): Use a glass or high-density polyethylene (HDPE) container with a secure screw cap. The original container of the chemical can be used if it is in good condition.
Ensure the container is in good condition, free from cracks or leaks.
Step 3: Labeling the Waste Container
Proper labeling is a critical compliance and safety step. The waste container must be clearly and accurately labeled.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).
-
The concentration or percentage of the chemical in the waste mixture.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
Step 4: Accumulating Waste Safely
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container.
Step 5: Arranging for Disposal
Once the waste container is full (typically around 90% capacity to allow for expansion), or if the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H302, H315, H317, H318, H410 | [1] |
| GHS Precautionary Statements (Disposal) | P501 | [1] |
| Physical Form | Solid | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for 3-Chloro-5-nitrophenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-5-nitrophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 618-63-3
-
Molecular Weight: 173.55 g/mol [1]
Hazard Identification and Safety Summary
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards are:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: Harmful if swallowed.[3]
GHS Hazard Statements: H302, H315, H317, H318, H410[4]
| Physical & Chemical Properties | Data |
| Physical Form | Solid[4] |
| Melting Point | 147 °C[5] |
| Boiling Point | 288.4 ± 25.0 °C at 760 mmHg |
| Storage Temperature | Room temperature, in an inert atmosphere[4][5] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles and a face shield.[3][6] |
| Hand Protection | Wear chemical-resistant gloves (e.g., neoprene or silver shield). Double-gloving is recommended. Nitrile gloves are not recommended for prolonged contact.[6] |
| Body Protection | Wear a lab coat, and for larger quantities, a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator with an appropriate filter (e.g., P2) is required.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[6]
-
Never work alone when handling this chemical.[6]
-
Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[3]
2. Weighing and Transfer:
-
Dispense the solid chemical carefully to avoid generating dust.
-
Use a spatula for transfers.
-
If weighing on a balance, do so within the fume hood or in a ventilated balance enclosure.
3. Dissolving and Solution Preparation:
-
When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
If the process generates heat, use a cooling bath to control the temperature.
4. Post-Handling:
-
Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[3]
-
Clean the work area, including any contaminated surfaces, with an appropriate solvent and then with soap and water.
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][8] For significant exposure, consider using polyethylene glycol (PEG) if available.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not let the product enter drains.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid waste, contaminated labware (e.g., pipette tips, gloves), and solutions in separate, clearly labeled, and sealed hazardous waste containers.[9][10]
-
The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name.[9]
-
Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[9]
Disposal Procedure:
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Do not attempt to neutralize or dispose of this chemical down the drain.[11]
Workflow for Safe Handling of this compound
References
- 1. This compound | C6H4ClNO3 | CID 10675815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 4. This compound | 618-63-3 [sigmaaldrich.com]
- 5. This compound CAS#: 618-63-3 [m.chemicalbook.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
